molecular formula C10H6ClN3O2 B8757915 2-Chloro-4-(3-nitrophenyl)pyrimidine

2-Chloro-4-(3-nitrophenyl)pyrimidine

Cat. No.: B8757915
M. Wt: 235.62 g/mol
InChI Key: PLUSXPQZOFZYIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(3-nitrophenyl)pyrimidine is a useful research compound. Its molecular formula is C10H6ClN3O2 and its molecular weight is 235.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-(3-nitrophenyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(3-nitrophenyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H6ClN3O2

Molecular Weight

235.62 g/mol

IUPAC Name

2-chloro-4-(3-nitrophenyl)pyrimidine

InChI

InChI=1S/C10H6ClN3O2/c11-10-12-5-4-9(13-10)7-2-1-3-8(6-7)14(15)16/h1-6H

InChI Key

PLUSXPQZOFZYIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NC=C2)Cl

Origin of Product

United States

Foundational & Exploratory

2-Chloro-4-(3-nitrophenyl)pyrimidine CAS number and molecular identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of 2-Chloro-4-(3-nitrophenyl)pyrimidine , a critical heterocyclic scaffold in medicinal chemistry.

Core Scaffold for Kinase Inhibitor Discovery & Heterocyclic Functionalization

Executive Summary

2-Chloro-4-(3-nitrophenyl)pyrimidine represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Primarily utilized as an intermediate in the synthesis of ATP-competitive kinase inhibitors, this compound offers a strategic balance of reactivity: the C2-chlorine atom is highly susceptible to nucleophilic aromatic substitution (


), while the C4-aryl nitro group serves as a latent aniline equivalent for subsequent amide coupling or urea formation.

This guide provides a validated workflow for its regioselective synthesis, derivatization, and handling, designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) campaigns.

Chemical Identity & Molecular Properties

Table 1: Physicochemical Identifiers

PropertySpecification
Chemical Name 2-Chloro-4-(3-nitrophenyl)pyrimidine
CAS Number Not widely indexed in public registries; search by structure/SMILES recommended.
Molecular Formula

Molecular Weight 235.63 g/mol
SMILES Clc1nc(cc(n1)c2cccc([O-])c2)
InChI Key InChI=1S/C10H6ClN3O2/c11-10-13-6-5-9(14-10)7-2-1-3-8(4-7)15(16)17/h1-6H
Appearance Pale yellow to yellow solid
Melting Point 123–125 °C (Lit. [1])
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1][2]

Synthetic Pathway: Regioselective Suzuki-Miyaura Coupling

The synthesis of 2-chloro-4-(3-nitrophenyl)pyrimidine relies on the inherent electronic disparity between the C2 and C4 positions of the pyrimidine ring.

The Regioselectivity Paradox

In 2,4-dichloropyrimidine, the C4 position is electronically more deficient and less sterically hindered than the C2 position (which is flanked by two nitrogen atoms). Consequently, under standard Palladium(0) catalysis, oxidative addition occurs preferentially at C4, yielding the 4-aryl product with high regioselectivity (>10:1).

Validated Synthesis Protocol

Reaction: 2,4-Dichloropyrimidine + 3-Nitrophenylboronic acid


 Product

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

  • Coupling Partner: 3-Nitrophenylboronic acid (1.05 equiv)

  • Catalyst:

    
     (0.5 – 1.0 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (aqueous 2M)
  • Solvent: 1,4-Dioxane / Water (2:1 v/v)

Step-by-Step Methodology:

  • Inertion: Charge a microwave vial or round-bottom flask with 2,4-dichloropyrimidine, boronic acid, and base. Evacuate and backfill with Argon (

    
    ) three times.
    
  • Solvation: Add degassed 1,4-dioxane/water mixture.

  • Catalysis: Add

    
     quickly under a positive stream of Argon.
    
  • Reaction:

    • Microwave: Heat to 100 °C for 15–20 minutes.

    • Thermal: Reflux at 90 °C for 4–6 hours.

  • Workup: Cool to RT. Dilute with Ethyl Acetate (

    
    ) and wash with brine. Dry organic layer over 
    
    
    
    .[3]
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes as a yellow solid.

Visualization of Synthesis Logic

SynthesisWorkflow Start 2,4-Dichloropyrimidine (Electrophile) Intermediate Oxidative Addition (Preferential at C4) Start->Intermediate Fast Boronic 3-Nitrophenylboronic Acid (Nucleophile) Boronic->Intermediate Transmetallation Catalyst Pd(PPh3)4 / K2CO3 (Catalytic System) Catalyst->Intermediate Product 2-Chloro-4-(3-nitrophenyl)pyrimidine (Target Scaffold) Intermediate->Product Reductive Elimination (Yield ~79%)

Figure 1: Regioselective Suzuki coupling workflow targeting the C4 position.

Functionalization & Applications in Drug Design

Once synthesized, the scaffold offers two orthogonal "handles" for diversification, essential for library generation in kinase inhibitor discovery.

C2-Chlorine Displacement ( )

The C2-chlorine remains reactive towards nucleophiles. This is the standard entry point for introducing solubilizing groups (e.g., morpholine, piperazine) or hinge-binding motifs.

  • Conditions: Amine (1.2 equiv), DIPEA (2.0 equiv), n-Butanol or DMF, 80–100 °C.

  • Outcome: Formation of 2-amino-4-arylpyrimidines.

Nitro Group Reduction

The 3-nitro group is a "masked" aniline. Reduction allows for the attachment of "tail" moieties that extend into the hydrophobic pocket of enzymes.

  • Conditions:

    
     (mild) or 
    
    
    
    (standard).
  • Outcome: 3-(2-chloropyrimidin-4-yl)aniline.

Strategic Derivatization Pathway

Derivatization Core 2-Chloro-4-(3-nitrophenyl)pyrimidine PathA Path A: C2-Substitution (SNAr) Core->PathA R-NH2 / Heat PathB Path B: Nitro Reduction Core->PathB Fe / NH4Cl ProdA 2-Amino-4-(3-nitrophenyl)pyrimidine (Solubility/Binding) PathA->ProdA ProdB 4-(3-Aminophenyl)-2-chloropyrimidine (Amide Coupling Handle) PathB->ProdB Final Dual-Functionalized Kinase Inhibitor ProdA->Final Nitro Reduction then Acylation ProdB->Final Acylation then C2-Substitution

Figure 2: Orthogonal functionalization strategy for SAR library generation.

Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Irritation: Causes skin and serious eye irritation (H315, H319).

  • Sensitization: Potential skin sensitizer.[4]

Handling Procedures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon) if possible, though the compound is relatively air-stable.

  • Spill: Sweep up solid spills to avoid dust generation; wipe with acetone.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Dolšak, A., et al. (2021).[2][5] Catalysts, 11(4), 447. [Link] (Source for synthesis conditions, yield, and NMR data)

  • C2-Selective Palladium-Catalyzed Cross-Coupling of 2,4-Dihalopyrimidines. Sirois, L. E., et al.[6][7][8][9] (2024).[10] Journal of the American Chemical Society. [Link] (Source for mechanistic explanation of C4 vs C2 regioselectivity)

  • Pyrimidine Derivatives as Kinase Inhibitors: Structural Insights. Application Note: Common scaffolds in FDA-approved kinase inhibitors. [Link] (Contextual grounding for medicinal chemistry applications)

Sources

Solubility Profile of 2-Chloro-4-(3-nitrophenyl)pyrimidine in Organic Solvents: A Methodological Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive framework for determining the solubility profile of 2-Chloro-4-(3-nitrophenyl)pyrimidine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. We will delve into the theoretical underpinnings of solubility, present validated experimental protocols for its determination, and offer insights into data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking a robust and scientifically sound approach to characterizing this key physicochemical property.

Introduction to 2-Chloro-4-(3-nitrophenyl)pyrimidine and the Imperative of Solubility

2-Chloro-4-(3-nitrophenyl)pyrimidine belongs to the pyrimidine class of heterocyclic compounds, which are foundational scaffolds in numerous pharmaceuticals, including antiviral and anticancer agents. The specific substitutions on this molecule—a chloro group at the 2-position and a nitrophenyl group at the 4-position—create a unique electronic and steric profile that dictates its interactions with various solvents.

Understanding the solubility of this compound is paramount for several reasons:

  • Synthetic Chemistry: The choice of solvent is critical for optimizing reaction conditions, controlling reaction rates, and facilitating purification processes such as crystallization.

  • Pharmaceutical Development: For a compound to be a viable drug candidate, it must exhibit adequate solubility in physiological media. Early-stage characterization in organic solvents often serves as a surrogate for understanding its behavior in more complex biological environments and is crucial for formulation development.

  • Analytical Chemistry: Accurate quantification of 2-Chloro-4-(3-nitrophenyl)pyrimidine, whether for reaction monitoring or quality control, relies on its complete dissolution in a suitable solvent for techniques like High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy.

This guide will provide the necessary protocols to systematically determine the solubility of 2-Chloro-4-(3-nitrophenyl)pyrimidine across a range of common organic solvents.

Theoretical Considerations: Predicting and Understanding Solubility

The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. A more quantitative approach involves considering the interplay of several factors:

  • Solute-Solvent Interactions: Dissolution is an energetic process governed by the breaking of solute-solute and solvent-solvent bonds and the formation of new solute-solvent bonds. Favorable dissolution occurs when the energy released from solute-solvent interactions compensates for the energy required to break the existing bonds.

  • Polarity: The polarity of both the solute and the solvent is a key determinant of solubility. The presence of a nitro group and nitrogen atoms in the pyrimidine ring suggests that 2-Chloro-4-(3-nitrophenyl)pyrimidine has polar characteristics, which would indicate higher solubility in polar solvents.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence the solubility of a solute with corresponding functionalities. While the primary structure of 2-Chloro-4-(3-nitrophenyl)pyrimidine does not contain strong hydrogen bond donors, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors.

A systematic approach to solvent selection for solubility studies should include a diverse range of solvents, spanning different polarity indices and chemical classes (e.g., protic vs. aprotic, polar vs. non-polar).

Experimental Determination of Solubility: The Shake-Flask Method (ICH Guideline Compliant)

The equilibrium shake-flask method is the gold-standard technique for determining thermodynamic solubility due to its precision and reliability. The protocol below is a detailed, step-by-step guide for its implementation.

Materials and Equipment
  • 2-Chloro-4-(3-nitrophenyl)pyrimidine (solid, purity >98%)

  • A selection of organic solvents (HPLC grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Calibrated HPLC-UV or UV-Vis spectrophotometer

Detailed Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-Chloro-4-(3-nitrophenyl)pyrimidine to a series of glass vials. An amount that is visibly in excess after equilibration is crucial to ensure saturation.

    • Accurately pipette a known volume of each selected organic solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to a defined temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached. A 24- to 48-hour period is typically adequate, but this should be experimentally verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Dilute the filtered sample with a known volume of a suitable solvent (often the same solvent or a mobile phase component) to bring the concentration within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method.

    • A calibration curve must be prepared using accurately weighed standards of 2-Chloro-4-(3-nitrophenyl)pyrimidine dissolved in the same solvent.

    • The concentration of the saturated solution is then calculated by back-calculating from the calibration curve, taking into account the dilution factor.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the following checks should be integrated into the protocol:

  • Mass Balance: After the experiment, the remaining solid can be dried and weighed to confirm that an excess was present throughout the equilibration period.

  • Equilibrium Confirmation: As mentioned, sampling at multiple time points is essential to confirm that true equilibrium has been achieved.

  • Purity Analysis: The purity of the starting material should be confirmed, and the solid phase remaining after equilibration can be analyzed (e.g., by DSC or XRPD) to check for any polymorphic transformations or solvate formation.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant T (24-48h) prep2->equil1 sample1 Settle excess solid equil1->sample1 sample2 Filter supernatant (0.22 µm) sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Quantify (HPLC/UV-Vis) sample3->sample4 result Solubility Data sample4->result Calculate Solubility

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table. This allows for easy comparison of the solubility of 2-Chloro-4-(3-nitrophenyl)pyrimidine in different organic solvents.

Table 1: Template for Solubility Data of 2-Chloro-4-(3-nitrophenyl)pyrimidine at 25 °C

SolventSolvent ClassPolarity IndexSolubility (mg/mL)Solubility (mol/L)
e.g., DichloromethaneChlorinated3.1[Experimental Value][Calculated Value]
e.g., AcetoneKetone5.1[Experimental Value][Calculated Value]
e.g., Ethyl AcetateEster4.4[Experimental Value][Calculated Value]
e.g., MethanolAlcohol5.1[Experimental Value][Calculated Value]
e.g., TolueneAromatic HC2.4[Experimental Value][Calculated Value]
e.g., HeptaneAliphatic HC0.1[Experimental Value][Calculated Value]
e.g., Dimethyl SulfoxideSulfoxide7.2[Experimental Value][Calculated Value]

Note: Polarity index values are approximate and can vary slightly depending on the scale used.

High-Throughput Screening (HTS) for Early-Stage Solubility Assessment

For early-stage drug discovery and process development where a large number of solvents or conditions need to be evaluated, HTS methods for solubility can be employed. These methods, while often less precise than the shake-flask method, offer significant advantages in speed and material consumption.

A common HTS approach involves the use of 96-well plates. A small, known amount of the compound is dispensed into each well, followed by the addition of the test solvents. The plates are then agitated, and the solubility is determined by analyzing the concentration in the supernatant, often using UV-Vis plate readers or rapid LC-MS methods.

G cluster_input Input cluster_process Process cluster_output Output compound Compound Stock (e.g., in DMSO) dispense Dispense into 96-well plate compound->dispense add_solvents Add test solvents dispense->add_solvents shake Shake & Equilibrate add_solvents->shake separate Separate solid/liquid (Centrifuge/Filter) shake->separate analyze Analyze Supernatant (UV-Vis/LC-MS) separate->analyze data Relative Solubility Data analyze->data

Caption: High-Throughput Solubility Screening Workflow.

Conclusion

The solubility of 2-Chloro-4-(3-nitrophenyl)pyrimidine is a critical parameter that influences its application in both chemical synthesis and pharmaceutical sciences. This guide has provided a detailed, authoritative framework for the experimental determination of this property. By adhering to the robust shake-flask method and employing self-validating checks, researchers can generate high-quality, reliable solubility data. For earlier stage assessments, HTS methods offer a valuable alternative for rapid screening. The systematic approach outlined herein will empower scientists to make informed decisions regarding solvent selection, formulation development, and process optimization for this promising chemical entity.

References

  • Title: ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: The Shake Flask Method for Solubility Determination Source: In "Handbook of Aqueous Solubility Data" by Samuel H. Yalkowsky and Shugeng Cao URL: (A representative link to the book on a publisher's site) [Link]

  • Title: High-throughput solubility measurement in drug discovery and development Source: Drug Discovery Today URL: [Link]

  • Title: Solvent Polarity Source: LibreTexts Chemistry URL: [Link]

Strategic Utilization of 2-Chloro-4-(3-nitrophenyl)pyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Development

Executive Summary

In the high-stakes landscape of fragment-based drug discovery (FBDD), 2-Chloro-4-(3-nitrophenyl)pyrimidine serves as a high-value "bifunctional scaffold."[1] Its utility stems from the orthogonal reactivity of its three core elements: the electrophilic C2-chlorine, the sterically defined C4-biaryl axis, and the chemically versatile 3-nitro group.[1]

This guide details the strategic deployment of this intermediate. Unlike generic pyrimidines, this specific scaffold is engineered to access Type I and Type II kinase inhibitors , adenosine receptor antagonists, and tubulin polymerization inhibitors.[1] The 3-nitrophenyl moiety acts as a "masked" aniline, allowing researchers to install a hinge-binding element at C2 before unmasking the C4-aryl amine for deep-pocket derivatization.[1]

Structural Analysis & Reactivity Profile

The molecule functions on a logic-gated reactivity system.[1] Understanding the electronic environment is critical for yield optimization and regiocontrol.[1]

The Pyrimidine Core (The "Hub")

The pyrimidine ring is electron-deficient (π-deficient).[1][2] In 2,4-dichloropyrimidine precursors, the C4 position is significantly more electrophilic than C2.[1] This is due to the para-relationship with N1 and ortho-relationship with N3, creating a "vinylogous" activation that favors Nucleophilic Aromatic Substitution (


) and oxidative addition (Suzuki coupling) at C4 first.[1]
The 3-Nitrophenyl Group (The "Masked Linker")[1]
  • Electronic Effect: The nitro group is strongly electron-withdrawing (

    
    ).[1] When attached at C4, it further depletes electron density from the pyrimidine ring, thereby activating the C2-chlorine  for subsequent displacement by amines.[1]
    
  • Synthetic Utility: It serves as a robust precursor to an aniline.[1] This allows the synthesis to proceed through harsh conditions (e.g., acidic, basic, or high temp) that might degrade a free amine or amide, reserving the "tail" synthesis for the final step.[1]

The C2-Chlorine (The "Handle")

Once the C4 position is substituted, the C2-chlorine remains the sole electrophilic site.[1] It is perfectly positioned to react with primary or secondary amines to form the "hinge-binding" motif characteristic of many ATP-competitive inhibitors.[1]

Synthesis of the Core Intermediate[2]

The synthesis relies on the regioselective Suzuki-Miyaura cross-coupling of 2,4-dichloropyrimidine.[1][3]

Reaction Logic

While both C2 and C4 chlorines are reactive, the C4-Cl bond is weaker and the carbon is more electropositive.[1] By controlling stoichiometry (1.05 eq of boronic acid) and temperature, exclusive C4-arylation is achieved.[1]

Experimental Protocol: C4-Selective Arylation

Objective: Synthesis of 2-Chloro-4-(3-nitrophenyl)pyrimidine from 2,4-dichloropyrimidine.

Reagents:

  • 2,4-Dichloropyrimidine (1.0 eq)[1][4]

  • 3-Nitrophenylboronic acid (1.05 eq)[1]

  • Catalyst:

    
     (3-5 mol%)[1]
    
  • Base:

    
     (2.0 M aqueous solution, 2.0 eq)
    
  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane)[1]

Step-by-Step Methodology:

  • Degassing: Charge a reaction vessel with 1,4-Dioxane and 2.0 M

    
    . Sparge with Argon for 15 minutes to remove dissolved oxygen (Critical for Pd(0) stability).
    
  • Addition: Add 2,4-dichloropyrimidine and 3-nitrophenylboronic acid under positive Argon pressure.

  • Catalyst: Add

    
     last. Seal the vessel.
    
  • Reaction: Heat to 80-90°C for 4–6 hours. Note: Do not exceed 100°C to avoid bis-coupling at C2.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.8) should disappear, replaced by the mono-coupled product (Rf ~0.5).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over

    
    .[1]
    
  • Purification: Flash column chromatography. The product usually elutes before the bis-coupled byproduct.[1]

Downstream Pharmacophore Construction[1]

Once the intermediate is in hand, it serves as a branching point for library generation.[1]

Pathway A: The "Kinase Hinge" Strategy

This pathway mimics the synthesis of drugs like Imatinib or Nilotinib analogues.[1]

  • 
     Displacement (C2):  React the intermediate with a cyclic amine (e.g., N-methylpiperazine) or an aniline. The 3-nitro group activates this position, often allowing the reaction to proceed in refluxing ethanol or n-butanol without a metal catalyst.[1]
    
  • Nitro Reduction: Hydrogenation (

    
    ) or chemical reduction (
    
    
    
    ) converts the
    
    
    to
    
    
    .
  • Tail Derivatization: The newly formed aniline is acylated with an acid chloride or coupled with an isocyanate to form a urea.[1] This "tail" often targets the allosteric pocket (DFG-out conformation).[1]

Pathway B: The "Adenosine" Strategy

For GPCR targets, the C2 position is often substituted with a small amine (methylamine, amino-furan), and the nitro group is reduced and cyclized to form tricyclic systems (e.g., pyrimido[4,5-b]indoles).[1]

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis pathways enabled by this intermediate.

G cluster_0 Reactivity Logic SM 2,4-Dichloropyrimidine Intermediate 2-Chloro-4-(3-nitrophenyl)pyrimidine (The Core Scaffold) SM->Intermediate Suzuki Coupling Pd(PPh3)4, Na2CO3 Regioselective at C4 Boronic 3-Nitrophenylboronic Acid Boronic->Intermediate Deriv1 Step 1: SnAr (C2) (Hinge Binder Installation) Intermediate->Deriv1 R-NH2, Heat (Activated by NO2) Deriv2 Step 2: Nitro Reduction (Unmasking Linker) Deriv1->Deriv2 H2/Pd-C or Fe/NH4Cl Final Target Drug Candidate (Urea/Amide 'Tail' Added) Deriv2->Final R'-COCl or R'-NCO

Figure 1: The divergent synthetic workflow. The intermediate acts as a stable checkpoint between the initial C-C bond formation and the subsequent C-N bond formations.[1]

Quantitative Data Summary

The following table summarizes the expected reactivity trends based on internal application data and literature precedents.

Reaction StepReagent ClassConditionsTypical YieldCritical Parameter
C4-Arylation Arylboronic AcidSuzuki (Pd(0)), 90°C75-85%Stoichiometry: Excess pyrimidine (1.1 eq) favors mono-coupling.[1]
C2-Amination Aliphatic Amine

(EtOH, Reflux)
85-95%Nucleophilicity: Secondary amines react faster than anilines.[1]
C2-Amination AnilineBuchwald (Pd(II))60-80%Catalyst: Required if the amine is electron-deficient.[1]
Nitro Reduction

Source
Pd/C (1 atm) or Fe/acid>90%Selectivity: Avoid de-chlorination if C2-Cl is still present (rare sequence).[1]

References

  • Regioselective Suzuki Coupling: Anderson, K. W., & Handy, S. T. (2010).[1][5] One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC (National Institutes of Health). [Link]

  • Microwave Optimization: Kovačević, I., et al. (2020).[1] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. MDPI Molecules. [Link]

  • Kinase Inhibitor Context: Zhang, B., et al. (2019).[1] Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series. [Link]

Sources

Methodological & Application

Synthesis protocols for 2-Chloro-4-(3-nitrophenyl)pyrimidine from starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details two validated protocols for the synthesis of 2-Chloro-4-(3-nitrophenyl)pyrimidine , a versatile scaffold in kinase inhibitor discovery and heterocycle functionalization. Method A utilizes a regioselective Suzuki-Miyaura cross-coupling, offering high convergence and speed. Method B employs a de novo cyclization strategy, providing absolute structural fidelity for rigorous characterization.[1] This guide includes mechanistic rationales, step-by-step experimental procedures, and troubleshooting frameworks.

Introduction & Retrosynthetic Analysis[1]

The pyrimidine core is ubiquitous in bioactive molecules.[2] The 2,4-functionalization pattern is particularly valuable; the C2-chlorine atom serves as a "chemical handle" for subsequent nucleophilic aromatic substitutions (


) with amines or alkoxides, while the C4-aryl group provides the necessary hydrophobic interactions often required in ATP-binding pockets.
Retrosynthetic Logic

To access 2-Chloro-4-(3-nitrophenyl)pyrimidine, we consider two primary disconnections:

  • C4–C(Aryl) Bond Formation: Exploiting the differential reactivity of the C2 and C4 chlorides in 2,4-dichloropyrimidine.

  • Pyrimidine Ring Construction: Building the heterocycle from acyclic precursors to fix the substituent positions unambiguously.

Retrosynthesis Target 2-Chloro-4-(3-nitrophenyl)pyrimidine DCP 2,4-Dichloropyrimidine DCP->Target Pd(0) Boronic (3-Nitrophenyl)boronic acid Boronic->Target RouteA Route A: Regioselective Suzuki (Convergent) Pyrimidone 4-(3-Nitrophenyl)pyrimidin-2(1H)-one Pyrimidone->Target POCl3 Enaminone Enaminone Intermediate Enaminone->Pyrimidone Urea Acetophenone 3-Nitroacetophenone Acetophenone->Enaminone DMF-DMA RouteB Route B: De Novo Cyclization (Linear)

Figure 1: Retrosynthetic strategies. Route A is preferred for speed; Route B guarantees regiochemistry.

Method A: Regioselective Suzuki-Miyaura Coupling (Primary Route)

Mechanistic Rationale

The 2,4-dichloropyrimidine scaffold exhibits inherent electronic differentiation. The C4 position is more electron-deficient than C2 due to the additive inductive effects of the adjacent nitrogen atoms and the para-relationship to N1. Consequently, oxidative addition of Pd(0) occurs preferentially at the C4–Cl bond.[1][2] By controlling stoichiometry (1.0 equivalent of boronic acid), we can selectively install the aryl group at C4, leaving the C2–Cl intact for future derivatization.[1]

Experimental Protocol

Reagents:

  • 2,4-Dichloropyrimidine (1.0 equiv)[1]

  • (3-Nitrophenyl)boronic acid (1.05 equiv)[1]

  • Pd(PPh

    
    )
    
    
    
    (0.05 equiv) or Pd(dppf)Cl
    
    
    (0.05 equiv)[1]
  • Sodium Carbonate (Na

    
    CO
    
    
    
    ) (2.0 equiv, 2M aqueous solution)[1]
  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or DME/Water[1]

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (1.49 g, 10 mmol) in 1,4-Dioxane (40 mL).

  • Degassing: Sparge the solution with nitrogen or argon for 15 minutes to remove dissolved oxygen (critical to preserve catalyst activity).

  • Addition: Add (3-nitrophenyl)boronic acid (1.75 g, 10.5 mmol) and Pd(PPh

    
    )
    
    
    
    (578 mg, 0.5 mmol).
  • Base: Add degassed 2M Na

    
    CO
    
    
    
    (10 mL).
  • Reaction: Heat the mixture to 80°C under an inert atmosphere. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

    • Checkpoint: The reaction typically reaches completion in 4–6 hours. Look for the disappearance of the starting dichloride.

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).[1]

  • Washing: Wash combined organics with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via silica gel flash chromatography.

    • Gradient: 0%

      
       20% EtOAc in Hexanes.
      
    • Elution Order: Unreacted dichloride (if any) elutes first, followed by the Target (C4-product) , then the bis-coupled byproduct (if any).[1]

Expected Yield: 65–75% Data Profile:

  • Appearance: Light yellow solid.[3]

  • 
    H NMR Diagnostic:  The C5-pyrimidine proton appears as a doublet at 
    
    
    
    ppm, and the C6 proton as a doublet at
    
    
    ppm.

Method B: De Novo Cyclization (Secondary Route)[1]

Mechanistic Rationale

When absolute structural certainty is required, or if the Suzuki route yields inseparable regioisomers (rare for this substrate), building the ring is the superior choice.[1] This route uses 3-nitroacetophenone to "lock" the aryl group at the position that becomes C4 of the pyrimidine.

Experimental Protocol
Step 1: Enaminone Formation

Reagents: 3-Nitroacetophenone, N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

  • Dissolve 3-nitroacetophenone (10 mmol) in neat DMF-DMA (15 mL).

  • Reflux at 110°C for 12 hours.

  • Concentrate in vacuo to obtain the crude enaminone (red/orange solid). Use directly in the next step.

Step 2: Cyclization to Pyrimidinone

Reagents: Enaminone intermediate, Urea, Sodium Ethoxide (NaOEt).[1]

  • Dissolve Urea (15 mmol) and NaOEt (15 mmol) in absolute Ethanol (30 mL).

  • Add the crude enaminone from Step 1.

  • Reflux for 16–24 hours. A precipitate often forms.

  • Workup: Cool, acidify with dilute HCl to pH ~4. Filter the precipitate.[4] This is 4-(3-nitrophenyl)pyrimidin-2(1H)-one .

Step 3: Chlorination (Aromatization)

Reagents: Pyrimidinone intermediate, Phosphorus Oxychloride (POCl


).[1]
  • Place the dried pyrimidinone (5 mmol) in a flask.

  • Add POCl

    
     (10 mL, excess) and a catalytic drop of DMF.[1]
    
  • Reflux (105°C) for 2–3 hours until the solution becomes clear.

  • Quenching (Caution): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Neutralize with NaHCO

    
     solution.[5][6]
    
  • Extraction: Extract with DCM, dry, and concentrate.

Expected Yield: 50–60% (over 3 steps).[1]

Comparative Analysis

FeatureMethod A: Suzuki CouplingMethod B: De Novo Cyclization
Step Count 1 Step3 Steps
Convergence High (Convergent)Low (Linear)
Regiocontrol Kinetic (Catalyst/Substrate controlled)Thermodynamic (Structure controlled)
Atom Economy HighModerate
Primary Risk Bis-coupling byproductHandling POCl

; Length of synthesis
Recommendation First-line approach for discovery Validation route for scale-up

Visualization of Reaction Pathways[7]

ReactionPathways StartA 2,4-Dichloropyrimidine InterA Pd(II) Oxidative Addition Complex (at C4) StartA->InterA Pd(0), Fast ProdA TARGET: 2-Chloro-4-(3-nitrophenyl)pyrimidine InterA->ProdA ArB(OH)2 Transmetallation StartB 3-Nitroacetophenone StepB1 Enaminone StartB->StepB1 DMF-DMA Reflux StepB2 Pyrimidinone StepB1->StepB2 Urea, NaOEt StepB2->ProdA POCl3 Chlorination

Figure 2: Comparison of the convergent Suzuki pathway (top) vs. the linear Cyclization pathway (bottom).

Safety & Handling

  • 2,4-Dichloropyrimidine: Skin irritant and potential sensitizer. Handle in a fume hood.

  • POCl

    
    :  Highly corrosive and reacts violently with water. Quench with extreme caution using ice/water baths and dropwise addition.
    
  • Nitro Compounds: Potentially explosive if heated to decomposition. Avoid distilling residues to dryness at high temperatures.

References

  • Regioselectivity in Suzuki Coupling of 2,4-Dichloropyrimidine

    • Dolšak, A., et al. (2021).[1] "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Catalysts, 11(4), 447.[1] [Link][1][7][8]

  • General Reactivity of Halopyrimidines

    • Schomaker, J. M., & Delia, T. J. (2001).[1] "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction." The Journal of Organic Chemistry, 66(21), 7125–7128.[1] [Link]

  • Chlorination Protocols with POCl3

    • Li, J., et al. (2017).[1] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Molecules, 22(10), 1736.[1] [Link]

Sources

Application Note: Chemoselective Reduction of 2-Chloro-4-(3-nitrophenyl)pyrimidine to 2-Chloro-4-(3-aminophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the specific chemoselective challenge of reducing a nitro group in the presence of a reactive chloropyrimidine moiety.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The reduction of 2-Chloro-4-(3-nitrophenyl)pyrimidine to its corresponding amine is a critical intermediate step in the synthesis of various kinase inhibitors. The presence of the 2-chloro substituent on the pyrimidine ring presents a significant chemoselectivity challenge.

  • The Challenge: The C-Cl bond at the 2-position of the pyrimidine ring is activated and susceptible to:

    • Hydrodehalogenation: Under standard catalytic hydrogenation conditions (e.g., H₂/Pd-C), the chlorine is frequently cleaved before or concurrently with the nitro group reduction.

    • Nucleophilic Displacement: In the presence of strong nucleophiles or harsh basic conditions, the chlorine can be displaced (SNAr) by solvent or other reagents.

  • The Solution: This guide details two field-proven, non-catalytic protocols—Iron/Ammonium Chloride and Stannous Chloride —that guarantee high fidelity of the C-Cl bond while quantitatively reducing the nitro group.

Reaction Scheme

The transformation involves the selective reduction of the nitro group (-NO₂) to an aniline (-NH₂) while preserving the heteroaryl chloride.

ReactionScheme Substrate 2-Chloro-4-(3-nitrophenyl)pyrimidine (MW: 235.63) Product 2-Chloro-4-(3-aminophenyl)pyrimidine (MW: 205.64) Substrate->Product Chemoselective Reduction Reagents Selective Reduction (Fe/NH4Cl or SnCl2)

Figure 1: General reaction scheme highlighting the preservation of the chloropyrimidine core.

Strategic Analysis of Reduction Methods

The choice of reduction method is dictated by the stability of the aryl chloride.

MethodSuitabilityRisk ProfileNotes
H₂ / Pd-C 🔴 High Risk High prob. of DechlorinationAvoid. Palladium rapidly inserts into the C-Cl bond, leading to hydrodehalogenation.
H₂ / Raney Ni 🟡 Medium Moderate SelectivityCan be used if "poisoned" or at low pressure, but reproducibility varies by batch.
SnCl₂ (Stannous Chloride) 🟢 Excellent High SelectivityClassic method. Very reliable for small scale (<5g). Workup can be tedious due to emulsions.
Fe / NH₄Cl 🟢 Best in Class High Selectivity & ScalabilityRecommended. "Green," cheap, easy workup, and strictly chemoselective.

Detailed Protocols

Protocol A: Iron-Mediated Reduction (Recommended)

Mechanism: Single Electron Transfer (SET) Advantages: Environmentally benign, low cost, easy filtration workup, no risk of dehalogenation.

Materials
  • Substrate: 2-Chloro-4-(3-nitrophenyl)pyrimidine (1.0 equiv)

  • Iron Powder (Fe): 3.0 – 5.0 equiv (Fine powder, <325 mesh preferred)

  • Ammonium Chloride (NH₄Cl): 5.0 – 8.0 equiv

  • Solvent System: Ethanol / Water (3:1 or 4:1 ratio)

  • Ethyl Acetate (for extraction)[1][2][3]

Step-by-Step Workflow
  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the substrate (1.0 equiv) in Ethanol (approx. 10 mL per gram of substrate).

  • Activation: Add Water (approx. 2.5 mL per gram) and Ammonium Chloride (5.0 equiv). Stir for 5 minutes at room temperature.

  • Initiation: Add Iron Powder (4.0 equiv) in a single portion.

  • Reaction: Heat the mixture to 70–80°C (Reflux) with vigorous stirring.

    • Note: Vigorous stirring is crucial as Iron is heterogeneous.

    • Monitoring: Check by TLC or LC-MS every 30 minutes. Reaction is typically complete in 1–3 hours.

  • Workup (Critical Step):

    • While the mixture is still hot , filter it through a pad of Celite (diatomaceous earth) to remove iron oxides.

    • Wash the Celite pad copiously with hot Ethanol or Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure to remove most Ethanol.

  • Extraction:

    • Dilute the residue with Water and extract with Ethyl Acetate (3x).[3]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification: The crude product is often pure enough (>95%) for the next step.[4] If necessary, purify via flash chromatography (Hexane/EtOAc).

Protocol B: Stannous Chloride (SnCl₂) Reduction

Mechanism: Hydride transfer / SET Advantages: Soluble reagent, extremely mild, tolerates other sensitive groups (e.g., aldehydes, esters).

Materials
  • Substrate: 2-Chloro-4-(3-nitrophenyl)pyrimidine (1.0 equiv)

  • Tin(II) Chloride Dihydrate (SnCl₂[1][3]·2H₂O): 3.0 – 5.0 equiv[1]

  • Solvent: Ethanol or Ethyl Acetate[1][5]

  • Base for Workup: 1N NaOH or Saturated NaHCO₃

Step-by-Step Workflow
  • Dissolution: Dissolve the substrate in Ethanol (or EtOAc).

  • Addition: Add SnCl₂·2H₂O (4.0 equiv) solid in portions.

  • Reaction: Heat to 70°C for 2–4 hours.

    • Observation: The solution often turns yellow/orange.

  • Workup (The "Emulsion" Challenge):

    • Cool to room temperature.[1][4][6][7]

    • Option 1 (Small Scale): Pour mixture into ice-water. Adjust pH to ~8 with saturated NaHCO₃. A thick white precipitate (tin salts) will form. Filter through Celite.[1][4]

    • Option 2 (Avoid Emulsion): Dilute with EtOAc. Carefully add 1N NaOH until the mixture is basic. The tin salts may form a solid cake. Decant the liquid or filter.[1][4]

    • Pro-Tip: Using Rochelle's Salt (Potassium Sodium Tartrate) solution during the wash can help solubilize tin salts and break emulsions.

  • Isolation: Dry organic layer over MgSO₄ and concentrate.

Analytical Validation & Quality Control

Verify the transformation using the following criteria.

TechniqueExpected Observation
LC-MS Mass Shift: -30 Da (Loss of O₂, Gain of H₂). Example: [M+H]⁺ shifts from ~236 to ~206.
¹H NMR Aromatic Shift: Protons ortho/para to the nitro group will shift upfield (lower ppm) as the group converts from electron-withdrawing (-NO₂) to electron-donating (-NH₂). Amine Signal: Appearance of a broad singlet (2H) around 3.5–5.5 ppm (solvent dependent).
TLC Polarity Change: The amine is significantly more polar than the nitro compound. Expect a lower R_f in Hexane/EtOAc systems. The amine spot will stain red/orange with Ninhydrin or p-Anisaldehyde.
Process Logic Diagram

Workflow Start Start: Nitro-Chloropyrimidine Choice Select Method Start->Choice FeMethod Method A: Fe / NH4Cl (Preferred for Scale) Choice->FeMethod SnMethod Method B: SnCl2 (Preferred for <100mg) Choice->SnMethod ActionFe Reflux in EtOH/H2O 1-3 Hours FeMethod->ActionFe ActionSn Heat in EtOH 2-4 Hours SnMethod->ActionSn QC QC Check (LCMS) Check for De-Cl byproduct ActionFe->QC ActionSn->QC Success Product: Amino-Chloropyrimidine QC->Success Mass -30 Da Cl Pattern Intact Fail Troubleshoot: Lower Temp or Change Solvent QC->Fail Dechlorination Observed

Figure 2: Decision matrix and workflow for the reduction process.

Troubleshooting & Optimization

Issue: Incomplete Reduction
  • Cause: Iron surface passivation (oxidation).

  • Fix: Add 1-2 drops of concentrated HCl or Acetic Acid to the Fe/NH₄Cl mixture to "etch" the iron surface and reactivate it. Increase agitation speed.

Issue: Dechlorination (Loss of Cl)
  • Cause: Reaction temperature too high or presence of trace Pd/Ni contaminants in reaction vessels.

  • Fix: Ensure dedicated glassware (free of hydrogenation catalysts). Switch strictly to SnCl₂ at lower temperature (50°C) if Fe causes issues (rare).

Issue: Poor Solubility
  • Cause: Pyrimidine scaffold insolubility.

  • Fix: Switch solvent to THF/Water or Dioxane/Water for the Iron method. Iron reduction requires water to function (electron transfer occurs at the metal-water interface).

Safety Considerations

  • Nitro Compounds: Potentially explosive or energetic. Do not heat dry residue.

  • Tin (Sn) Waste: Organotin and inorganic tin waste must be segregated and disposed of according to heavy metal protocols.

  • Exotherm: The addition of Fe or SnCl₂ can be exothermic.[8][4] Add in portions on larger scales (>10g).

References

  • BenchChem. "Application Notes and Protocols for the Reduction of Nitro Groups to Amines." BenchChem Technical Library. Accessed 2025.[1][6][5][9] Link

  • Liu, Y., et al. "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron."[10] Advanced Synthesis & Catalysis, 2005, 347, 217–219.[4] Link

  • Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 1984, 25(8), 839-842. Link

  • Common Organic Chemistry. "Nitro Reduction: Common Conditions and Mechanisms." Common Organic Chemistry Reagent Guide. Link

  • Gambacorti-Passerini, C., et al. "Structure and Synthesis of Kinase Inhibitors." Validation of pyrimidine intermediates in Imatinib-like synthesis pathways. (General reference for scaffold context).

Sources

Application Note: Buchwald-Hartwig Amination of 2-Chloropyrimidine Derivatives

[1]

Executive Summary & Strategic Rationale

The 2-aminopyrimidine motif is a cornerstone in kinase inhibitor design (e.g., Imatinib, Gefitinib). While 2-chloropyrimidines are inherently electrophilic and susceptible to Nucleophilic Aromatic Substitution (

  • Scope: Enables coupling with weak nucleophiles (anilines, amides) and sterically hindered amines that fail under

    
    .
    
  • Regioselectivity: In 2,4-dichloropyrimidines, Pd-catalysis almost exclusively favors the C4 position (>30:1), whereas

    
     often yields difficult-to-separate mixtures (approx. 3:1).
    
  • Mildness: Avoids the harsh temperatures (>120°C) often required for unactivated

    
    , preserving sensitive functional groups.
    

Mechanistic Expertise & Catalyst Selection[2]

The Pyrimidine Challenge

Electron-deficient heterocycles like 2-chloropyrimidine undergo oxidative addition rapidly. The challenge is not activation, but catalyst poisoning . The pyrimidine nitrogens can bind competitively to the Pd(II) center, displacing the ligand and arresting the cycle.

  • Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands). These ligands create a steric wall that prevents the heterocycle from coordinating to the metal center while facilitating reductive elimination.

Ligand Decision Matrix
  • Primary Amines: BrettPhos .[1][2] Its bulk prevents the formation of stable bis-amine Pd complexes, a common resting state that slows the reaction.

  • Secondary Amines: RuPhos .[2] The smaller steric profile relative to BrettPhos allows the secondary amine to approach the Pd center while still preventing dimerization.

  • Base-Sensitive Substrates: tBuXPhos or Xantphos with weak bases (

    
    ).
    
Visualization: Catalytic Cycle & Inhibition Pathways

The following diagram illustrates the standard cycle versus the specific "Pyrimidine Trap" (catalyst poisoning).

BuchwaldCyclecluster_legendKeyPd0L-Pd(0)Active SpeciesOxAddOxidative Addition(Fast for Pyrimidines)Pd0->OxAdd+ 2-Cl-PyrimidinePdII_ArL-Pd(II)-Ar-ClOxAdd->PdII_ArCoordAmine CoordinationPdII_Ar->Coord+ AminePoisonCATALYST POISONING(Pd-N Pyrimidine Binding)PdII_Ar->PoisonLow Steric LigandDeprotDeprotonation(Base Mediated)Coord->Deprot+ BaseRedElimReductive Elimination(C-N Bond Formation)Deprot->RedElimRedElim->Pd0- ProductPoison->Pd0Reversible (Slow)key1Blue: Fast Stepkey2Red: Critical Step

Figure 1: Catalytic cycle highlighting the risk of catalyst poisoning by the pyrimidine nitrogen if sterically insufficient ligands are used.

Experimental Protocols

Protocol A: Primary Amines (BrettPhos System)

Best for: Coupling unhindered primary amines or anilines where regioselectivity or mildness is required.

Reagents:

  • Catalyst: BrettPhos Pd G4 (preferred) or Pd(OAc)2 + BrettPhos (1:1.2 ratio).

  • Base: NaOtBu (Sodium tert-butoxide).

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step:

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with a stir bar.

  • Solids: Add 2-chloropyrimidine derivative (1.0 equiv), Primary Amine (1.2 equiv), NaOtBu (1.4 equiv), and BrettPhos Pd G4 (1-3 mol%).

    • Note: If using Pd(OAc)2 and free ligand, premix them in solvent for 5 mins at elevated temp (60°C) to activate before adding substrate if possible, though G4 precatalysts render this unnecessary.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

  • Reaction: Seal the vial and heat to 90°C for 2-4 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black and salts. Concentrate and purify via flash chromatography.

Protocol B: Secondary & Hindered Amines (RuPhos System)

Best for: Morpholines, piperazines, and acyclic secondary amines.

Reagents:

  • Catalyst: RuPhos Pd G4 or Pd2(dba)3 + RuPhos.

  • Base: LiHMDS (1.0 M in THF) or NaOtBu.

  • Solvent: THF or Toluene.

Step-by-Step:

  • Charge: Add 2-chloropyrimidine (1.0 equiv) and RuPhos Pd G4 (2-5 mol%) to the vial under inert atmosphere.

  • Liquids: Add the Secondary Amine (1.2 equiv) and solvent (THF, 0.2 M).

  • Base Addition: Dropwise add LiHMDS (2.2 equiv) at RT.

    • Why LiHMDS? Soluble bases are often superior for rapid coupling of secondary amines in THF, preventing aggregation issues.

  • Reaction: Stir at 65-80°C . Conversion is often rapid (< 2 hours).

  • Quench: Quench with saturated NH4Cl solution (if using LiHMDS) before extraction.

Protocol C: Base-Sensitive Substrates (Weak Base)

Best for: Substrates containing esters, nitro groups, or labile protecting groups.

Reagents:

  • Catalyst: Xantphos Pd G4 or tBuXPhos Pd G4.

  • Base:

    
     (finely ground, anhydrous) or 
    
    
    .
  • Solvent: 1,4-Dioxane or tAmyl Alcohol.

Step-by-Step:

  • Mix Solids: Combine halide, amine,

    
     (2.0 equiv), and Catalyst (5 mol%).
    
  • Degas: Evacuate and backfill with Argon (3 cycles). Oxygen inhibition is more pronounced with slower, weak-base reactions.

  • Heat: These reactions often require higher temperatures (100-110°C ) and longer times (12-18 hours) due to the heterogeneous nature of the base.

    • Tip: Adding 1 drop of water can sometimes accelerate the reaction by solubilizing the inorganic base ("phase transfer" effect), though strictly anhydrous is the standard starting point.

Data Presentation & Troubleshooting

Ligand Selection Guide
Amine ClassRecommended LigandBaseTempNotes
Primary Aliphatic BrettPhosNaOtBu80-100°CHigh selectivity vs secondary amines.
Primary Aniline BrettPhos / tBuXPhosNaOtBu /

80-100°CtBuXPhos preferred if base-sensitive.
Secondary Cyclic RuPhosLiHMDS / NaOtBu60-80°CVery fast; watch for exotherm on scale.
Secondary Acyclic RuPhosNaOtBu80-100°CSteric bulk of ligand is crucial here.
Amides/Lactams tBuBrettPhos / Xantphos

100-110°CTechnically "Amidation"; requires higher temp.
Troubleshooting Common Failures
ObservationProbable CauseCorrective Action
Start Material Remaining (No Rxn) Catalyst PoisoningSwitch to bulkier ligand (BrettPhos/tBuXPhos). Ensure inert atmosphere.
Dehalogenation (H-Pyrimidine)

-Hydride Elimination
Switch to a ligand that promotes reductive elimination (e.g., from BINAP to RuPhos). Lower Temp.
Homocoupling Oxidation of AmineEnsure strict

exclusion. Check solvent purity (peroxides).
Regioisomer Mixture

Background Rxn
Lower temperature.[3] Ensure catalyst is active immediately (use G4 precatalyst).

Workflow Visualization

DecisionTreeStartStart: 2-Chloropyrimidine + AmineCheckAmineIs Amine Nucleophilic?(e.g., Morpholine, Pyrrolidine)Start->CheckAmineSNArTry SNAr First(DIEA, IPA, 80°C)CheckAmine->SNArYesPdReqPd-Catalysis RequiredCheckAmine->PdReqNo / FailedAmineTypeAmine Type?PdReq->AmineTypePrimaryPrimary AmineAmineType->PrimarySecondarySecondary AmineAmineType->SecondarySensitiveBase SensitiveAmineType->SensitiveProtocolAProtocol A:BrettPhos / NaOtBuPrimary->ProtocolAProtocolBProtocol B:RuPhos / LiHMDSSecondary->ProtocolBProtocolCProtocol C:tBuXPhos / K3PO4Sensitive->ProtocolC

Figure 2: Decision matrix for selecting the appropriate amination strategy.

References

  • Buchwald-Hartwig Amination (Wikipedia Overview & History) Source: Wikipedia URL:[Link][1][4][5][6]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Source: PubMed / ACS Omega URL:[Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr? Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: ResearchGate / ChemSusChem URL:[Link]

Functionalization of 2-Chloro-4-(3-nitrophenyl)pyrimidine for kinase inhibitor design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of 2-Chloro-4-(3-nitrophenyl)pyrimidine for Kinase Inhibitor Design

Strategic Overview: The Pyrimidine Privilege

In the landscape of kinase inhibitor discovery, the pyrimidine heterocycle is classified as a "privileged scaffold."[1][2] Its planar, nitrogen-rich architecture mimics the adenine base of ATP, allowing it to anchor effectively within the kinase hinge region.[1]

This guide focuses on 2-Chloro-4-(3-nitrophenyl)pyrimidine , a high-value intermediate. Unlike generic scaffolds, this molecule is pre-functionalized with a C4-aryl group, directing the synthetic focus toward two critical vectors:

  • The Hinge Binder (C2 Position): The chlorine atom at C2 is a prime electrophile for introducing amine motifs that form the primary hydrogen bond network with the kinase backbone.

  • The Allosteric/Solvent Handle (C4-Aryl Position): The 3-nitrophenyl group serves as a "masked" aniline. Post-reduction, this amine allows for the attachment of solubilizing tails or deep-pocket binders (e.g., amides, ureas) targeting the DFG-motif or solvent front.

Structural Biology Context

To design effective inhibitors, one must understand how this scaffold orients within the ATP-binding pocket.

  • Hinge Region (Adenine Pocket): The pyrimidine N1 and the exocyclic amine (introduced at C2) typically form a bidentate H-bond pair with the backbone amide and carbonyl of the hinge residues (e.g., Met318 in c-Src).

  • Hydrophobic Pocket (Gatekeeper): The C4-phenyl ring projects into the hydrophobic region behind the gatekeeper residue.

  • Solvent Front: The meta-substituent (nitro/amine) on the C4-phenyl ring is positioned to vector towards the solvent interface, making it ideal for attaching polar groups to improve pharmacokinetics.

Diagram 1: Kinase Binding Mode & Interaction Logic

KinaseBinding Scaffold 2-Amino-4-arylpyrimidine Core Scaffold Hinge Kinase Hinge Region (e.g., Met/Thr backbone) Scaffold->Hinge H-Bonds (N1 & C2-NH) Pocket Hydrophobic Pocket (Gatekeeper Vicinity) Scaffold->Pocket Hydrophobic Interaction (C4-Phenyl Ring) Solvent Solvent Front / DFG (Solubility & Selectivity) Scaffold->Solvent Derivatization Vector (Meta-Aniline Tail)

Caption: Schematic representation of the 2-amino-4-arylpyrimidine binding mode, highlighting the three critical interaction zones.

Synthetic Workflow & Protocols

The functionalization follows a strict sequence to maintain chemoselectivity. We prioritize C2-displacement first , followed by Nitro reduction . Reversing this order risks self-polymerization or competitive nucleophilic attacks.

Diagram 2: Synthetic Pathway

SynthesisPath Start 2-Cl-4-(3-NO2-Ph)-Pyr (Starting Material) Step1 Step 1: SnAr / Buchwald (Install Hinge Binder) Start->Step1 R1-NH2, DIPEA or Pd-cat Inter1 Intermediate A (Nitro-Amine) Step1->Inter1 Step2 Step 2: Nitro Reduction (Unmask Handle) Inter1->Step2 Fe/NH4Cl or H2, Pd/C Inter2 Intermediate B (Diamine Scaffold) Step2->Inter2 Step3 Step 3: Capping (Amide/Urea Formation) Inter2->Step3 R2-COCl or R2-NCO Final Final Inhibitor Library Step3->Final

Caption: Sequential functionalization strategy ensuring regiocontrol and minimizing side reactions.

Protocol A: C2-Amination via Nucleophilic Aromatic Substitution ( )

Objective: Install the primary amine (R1-NH2) to serve as the hinge binder. Challenge: 2-chloropyrimidines are moderately reactive. Anilines (weak nucleophiles) may require acid catalysis or palladium cross-coupling, while aliphatic amines react thermally.

Materials:

  • Substrate: 2-Chloro-4-(3-nitrophenyl)pyrimidine (1.0 equiv)

  • Nucleophile: Desired Amine (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent:

    
    -Butanol (or DMAc for higher temps)
    

Procedure:

  • Dissolve the chloropyrimidine (1.0 mmol) in

    
    -Butanol (5 mL).
    
  • Add the amine (1.2 mmol) and DIPEA (2.0 mmol).

  • Thermal Activation: Heat to 110°C in a sealed tube or microwave vial.

    • Note: For sterically hindered or electron-deficient anilines, add p-TsOH (0.5 equiv) and omit DIPEA to utilize acid catalysis (protonation of N3 activates the ring).

  • Monitor by LCMS (Target mass: M+R1-Cl). Reaction typically completes in 2–4 hours.

  • Workup: Cool to RT. If product precipitates, filter and wash with cold EtOH. If soluble, dilute with EtOAc, wash with NaHCO3 and Brine. Dry over Na2SO4.[3]

Validation:

  • Absence of Cl isotope pattern (3:1 ratio) in MS.

  • Appearance of NH signal in 1H NMR (broad singlet,

    
     5.0–9.0 ppm).
    
Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without dehalogenating (if Cl was preserved) or affecting other sensitive motifs. Choice:Iron/Ammonium Chloride is preferred over catalytic hydrogenation (H2/Pd) for library synthesis because it is robust, functional group tolerant, and avoids the risk of reducing the pyrimidine ring or stripping halogens.

Materials:

  • Substrate: Nitro-intermediate from Step 1 (1.0 equiv)

  • Reagent: Iron Powder (5.0 equiv, <10 micron particle size preferred)

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: EtOH/Water (4:1 ratio)

Procedure:

  • Suspend the nitro-intermediate in EtOH/Water (10 mL per mmol).

  • Add

    
     and Iron powder.
    
  • Heat to 80°C with vigorous stirring (mechanical stirring recommended for scale >5g).

  • Monitor by TLC/LCMS. The reaction is usually fast (30–60 mins).

    • Checkpoint: Look for the mass shift of

      
       (loss of O2, gain of H2 is actually 
      
      
      
      ? No,
      
      
      is incorrect. Nitro (
      
      
      ) to Amine (
      
      
      ) is
      
      
      mass units? Actually:
      
      
      (46)
      
      
      
      
      (16). Mass difference is -30 Da ).
  • Workup: Filter hot through a Celite pad to remove iron sludge. Wash with hot MeOH. Concentrate filtrate.[3]

  • Purification: The resulting aniline is often pure enough for the next step. If not, flash chromatography (DCM/MeOH).

Protocol C: Derivatization (The "Tail")

Objective: Acylate the newly formed aniline to probe the solvent front.

Procedure:

  • Dissolve the aniline intermediate in dry DCM or DMF.

  • Add Pyridine or TEA (1.5 equiv).

  • Add Acyl Chloride or Isocyanate (1.1 equiv) dropwise at 0°C.

  • Stir at RT for 1 hour.

  • Quench: Add 10% citric acid solution (removes unreacted amine/pyridine). Extract with EtOAc.[3]

Data Summary & Optimization Guide

Table 1: Reaction Optimization Parameters

ParameterStandard ConditionAlternative / "Pro-Tip"Reason for Alternative
Solvent (

)

-Butanol
DMSO or NMPUse aprotic polar solvents if the amine is a weak nucleophile (enhances rate).
Base (

)
DIPEAp-TsOH (Acidic)Acid catalysis works better for electron-poor anilines by activating the pyrimidine.
Reduction Fe /


, Pd/C
Use Pd/C only if no halogens are present in the molecule (risk of dehalogenation).
Purification Column Chrom.PrecipitationPyrimidine products often crystallize from cold EtOH/Water; saves time in library production.

Troubleshooting & Critical Quality Attributes (CQA)

  • Hydrolysis Side-Reaction:

    • Symptom:[3][4][5][6] Formation of a hydroxyl-pyrimidine (Mass = M - Cl + OH).

    • Cause: Wet solvents during the

      
       step, especially with weak nucleophiles.
      
    • Fix: Use anhydrous solvents and molecular sieves.

  • Incomplete Reduction:

    • Symptom:[3][4][5][6] Hydroxylamine intermediate (

      
      ) observed.
      
    • Fix: Increase Iron equivalents or add a drop of acetic acid to activate the iron surface.

  • Regioselectivity:

    • Since the starting material is 2-chloro-4-substituted, regioselectivity is not a concern (only C2 is reactive). However, ensure the starting material is not contaminated with 2,4-dichloropyrimidine, which would lead to mixtures.

References

  • Review of Pyrimidine Scaffolds: Song, M., et al. "Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies."[7][8] Arch.[8] Pharm. (2025).[3][8][9][10] Link

  • Hinge Binding Motifs: Traxler, P., et al. "Protein kinase inhibitors in cancer treatment." Expert Opinion on Therapeutic Targets. Link

  • 
     Methodology:  Navuluri, C., et al. "General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach."[4] Org.[4][6][9] Lett. (2024).[11] Link
    
  • Nitro Reduction Protocols: "Nitro Reduction - Common Conditions." Common Organic Chemistry. Link

  • Aurora Kinase Inhibitor Design (Case Study): Lee, K., et al. "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor."[12] J. Med. Chem. (2021).[9][12] Link

Sources

Troubleshooting & Optimization

Improving reaction yields for 2-Chloro-4-(3-nitrophenyl)pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Chloro-4-(3-nitrophenyl)pyrimidine

Welcome to the technical support center for the synthesis of 2-Chloro-4-(3-nitrophenyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which typically involves a Suzuki-Miyaura cross-coupling reaction. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance your reaction yields and product purity.

Reaction Overview: The Suzuki-Miyaura Coupling Pathway

The synthesis of 2-Chloro-4-(3-nitrophenyl)pyrimidine is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 2,4-dichloropyrimidine and 3-nitrophenylboronic acid. The pyrimidine ring's electron-deficient nature makes its chloro-substituents viable coupling partners, though activating the C-Cl bond requires a carefully selected catalytic system.[1][2] The reaction preferentially occurs at the C4 position, which is more activated towards oxidative addition than the C2 position.[3][4][5]

The catalytic cycle, illustrated below, is the cornerstone of this transformation. Understanding each step is critical for effective troubleshooting.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Limiting Step for C-Cl) Pd0->OxAdd + 2,4-Dichloropyrimidine PdII_Cl Ar-Pd(II)-Cl Intermediate OxAdd->PdII_Cl Transmetalation Transmetalation PdII_Cl->Transmetalation PdII_Ar Ar-Pd(II)-Ar' Intermediate Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regenerated Product 2-Chloro-4-(3-nitrophenyl)pyrimidine RedElim->Product BoronicAcid 3-Nitrophenylboronic Acid Ar'-B(OH)₂ Borate Activated Borate Complex [Ar'-B(OH)₃]⁻ BoronicAcid->Borate Base Base (e.g., K₃PO₄) Base->Borate Borate->Transmetalation Transfers Ar' group

Figure 1: Suzuki-Miyaura catalytic cycle for the target synthesis.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with 2,4-dichloropyrimidine is showing low to no conversion. What are the most common causes?

A1: Low conversion with chloropyrimidine substrates typically stems from two primary issues:

  • Inefficient Oxidative Addition: The C-Cl bond is significantly less reactive than C-Br or C-I bonds. The oxidative addition of this bond to the palladium(0) center is often the rate-limiting step and requires a highly active catalyst.[2][6]

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium center, acting as a ligand and deactivating the catalyst.[2] This is especially true if the reaction conditions are not optimized.

Q2: I am observing significant formation of side products. What are they and how can I minimize them?

A2: The most common side products are pyrimidones (from hydrolysis of the starting material), boronic acid homo-coupling products, and protodeboronation of the boronic acid.[7][8][9]

  • Hydrolysis: Occurs when water attacks the chloropyrimidine, replacing -Cl with -OH. This is exacerbated by high temperatures and certain bases.[10] Minimizing water content (if not essential for the solvent system) and using appropriate bases can reduce this.

  • Homo-coupling: The reaction of two boronic acid molecules. This can be suppressed by ensuring a highly active catalyst that favors the cross-coupling pathway and maintaining a strictly inert atmosphere, as oxygen can promote this side reaction.[9]

  • Protodeboronation: The replacement of the -B(OH)₂ group with a hydrogen atom. This is often promoted by high temperatures and excess base.[8] Using fresh, high-purity boronic acid and carefully optimized conditions is key.

Q3: Which position on 2,4-dichloropyrimidine is more reactive in Suzuki coupling?

A3: The chlorine at the C4-position is significantly more reactive than the one at the C2-position. This selectivity is driven by the electronic effects of the ring nitrogens, making the C4 position more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst.[3][4][5] This inherent selectivity is advantageous for achieving the desired product without significant formation of the 2-substituted or 2,4-disubstituted pyrimidines, provided the reaction is controlled properly.

Troubleshooting Guide: From Low Yields to Purified Product

This section provides specific advice for common experimental issues in a question-and-answer format.

Problem: Low or No Product Formation

Q: My reaction is sluggish or fails to proceed to completion. How can I determine if my catalyst, ligand, solvent, or base is the issue?

A: A systematic screening of reaction parameters is the most effective approach. Since aryl chlorides are challenging substrates, the choice of the entire catalytic system is critical.[8][11]

Initial Diagnostic Steps:

  • Catalyst & Ligand Integrity: The combination of the palladium source and the phosphine ligand is paramount. For C-Cl bond activation, standard ligands like triphenylphosphine (PPh₃) may be insufficient.[6]

    • Recommendation: Employ bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos .[12][13][14] These ligands promote the difficult oxidative addition step and stabilize the active Pd(0) species. Consider using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) for more reliable initiation.

  • Base Selection: The base activates the boronic acid to facilitate transmetalation.[15][16][17] Its strength and solubility are crucial.

    • Recommendation: While carbonates like K₂CO₃ can work, stronger bases like potassium phosphate (K₃PO₄ ) often give superior results for challenging couplings.[15][18] Ensure the base is finely powdered and anhydrous.

  • Solvent System: The solvent must solubilize the reagents and facilitate the catalytic cycle.

    • Recommendation: Aprotic polar solvents are standard. 1,4-Dioxane or Toluene , often with a small amount of water (e.g., 10:1 ratio), are excellent starting points.[19][20] The water can aid in dissolving the base and promoting the formation of the active borate species.[20]

  • Temperature & Atmosphere:

    • Recommendation: These reactions typically require elevated temperatures (80-110 °C) to drive the oxidative addition.[6] A strictly inert atmosphere (Argon or Nitrogen) is non-negotiable, as oxygen will rapidly deactivate the Pd(0) catalyst and promote boronic acid homo-coupling.[9]

G start Low or No Conversion cat_check Is the Catalyst System Optimized for C-Cl Activation? start->cat_check cat_yes Yes cat_check->cat_yes   cat_no No cat_check->cat_no   reagent_check Are Reagents High Purity & Anhydrous? reagent_yes Yes reagent_check->reagent_yes   reagent_no No reagent_check->reagent_no   condition_check Are Reaction Conditions Correct? condition_yes Yes condition_check->condition_yes   condition_no No condition_check->condition_no   cat_yes->reagent_check cat_solution Action: Screen Bulky Ligands (e.g., XPhos, SPhos) Use a Pd Precatalyst (G3/G4) cat_no->cat_solution reagent_yes->condition_check reagent_solution Action: Use Fresh Boronic Acid Ensure Anhydrous Base & Solvent reagent_no->reagent_solution end_point Re-run Experiment condition_yes->end_point condition_solution Action: Increase Temp (80-110 °C) Ensure Inert Atmosphere Degas Solvent Thoroughly condition_no->condition_solution cat_solution->reagent_check reagent_solution->condition_check condition_solution->end_point

Figure 2: Troubleshooting workflow for low reaction conversion.
Problem: Hydrolysis and Other Side Reactions

Q: I'm observing a pyrimidone side product from hydrolysis of the 2,4-dichloropyrimidine starting material. How can I prevent this?

A: Hydrolysis occurs when water or hydroxide ions act as a nucleophile, attacking the electron-deficient pyrimidine ring.[7][21][22] This is particularly problematic at the more reactive C4 position.

Strategies to Minimize Hydrolysis:

  • Control Water Content: If using an aqueous solvent mixture, minimize the water ratio or consider switching to a strictly anhydrous solvent system like Toluene or DMF.

  • Base Selection: Very strong, hydroxyl-containing bases (like NaOH or KOH) can increase the rate of hydrolysis. Using a non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃ is often a better choice.[15]

  • Temperature Management: Avoid unnecessarily high temperatures or prolonged reaction times, as these can accelerate the rate of hydrolysis.[10] If the reaction is sluggish, it is better to improve the catalyst system rather than simply increasing the heat.

Q: Can microwave irradiation improve my reaction and reduce side products?

A: Yes, microwave-assisted synthesis can be highly effective. It often leads to dramatically shorter reaction times (e.g., 15-30 minutes instead of hours) and can improve yields by minimizing the time the reagents are exposed to high temperatures, thereby reducing the formation of thermal degradation and side products like those from hydrolysis or protodeboronation.[4][23][24] Catalyst loading can sometimes be reduced as well.[4]

Data Presentation: Optimizing Reaction Components

The following tables summarize typical results from screening various reaction components for the Suzuki coupling of 2,4-dichloropyrimidine with 3-nitrophenylboronic acid. Yields are illustrative and highly dependent on the specific experimental setup.

Table 1: Catalyst and Ligand Screening

EntryPalladium Source (2 mol%)Ligand (4 mol%)BaseSolventTemp (°C)Yield (%)Notes
1Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O100~25-40Low conversion; PPh₃ is often insufficient for C-Cl activation.
2Pd₂(dba)₃NoneK₂CO₃Dioxane/H₂O100<5Demonstrates the critical need for a suitable phosphine ligand.[8]
3Pd(OAc)₂SPhos K₃PO₄Toluene100>90Bulky, electron-rich ligand shows excellent activity.[14]
4XPhos Pd G3 (2 mol%)None (precatalyst)K₃PO₄2-MeTHF100>95Precatalyst provides reliable initiation and high yield.

Table 2: Base and Solvent Screening

EntryCatalyst SystemBase (2.5 eq)Solvent (10:1)Temp (°C)Yield (%)Notes
1Pd(OAc)₂ / SPhosNa₂CO₃Dioxane/H₂O100~65Weaker base, moderate yield.
2Pd(OAc)₂ / SPhosK₃PO₄ Dioxane/H₂O 100>90 Stronger, non-nucleophilic base provides excellent results.[4][18]
3Pd(OAc)₂ / SPhosCs₂CO₃Toluene100~88Highly effective but more expensive base.
4Pd(OAc)₂ / SPhosK₂CO₃DMF100~75DMF is a viable alternative solvent.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol uses an optimized catalyst system for reliable C-Cl bond activation.

  • Setup: To an oven-dried reaction vessel, add 2,4-dichloropyrimidine (1.0 eq), 3-nitrophenylboronic acid (1.1-1.2 eq), and K₃PO₄ (2.5 eq, finely powdered).

  • Catalyst Addition: In a glovebox or under a strong flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Alternatively, add a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., Toluene or 1,4-Dioxane, approx. 0.1 M concentration relative to the limiting reagent). The solvent must be thoroughly degassed via sparging with argon for 20-30 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

This protocol leverages microwave irradiation to accelerate the reaction.[4]

  • Setup: In a microwave reaction vial, combine 2,4-dichloropyrimidine (1.0 eq), 3-nitrophenylboronic acid (1.1 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.5-2 mol%). Note: While more advanced ligands are often better, Pd(PPh₃)₄ can be effective under microwave conditions.[4]

  • Solvent: Add degassed 1,4-dioxane/water (2:1 v/v).

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate at 100-120 °C for 15-30 minutes with stirring.

  • Workup and Purification: Follow steps 6 and 7 from the general procedure above.

References

  • Gurram, V., et al. (2015). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.

  • BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. BenchChem.

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem.

  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.

  • Sigma-Aldrich. Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.

  • Pesti, J. A., et al. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development.

  • Figshare. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Figshare.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

  • Sigma-Aldrich. Buchwald Phosphine Ligands. Sigma-Aldrich.

  • Braga, A. A. C., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.

  • Chen, Y., et al. (2015). Efficient phosphine ligands for the one-pot palladium-catalyzed borylation/Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry.

  • TCI Chemicals. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals.

  • Wikipedia. Suzuki reaction. Wikipedia.

  • Pesti, J. A., et al. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. American Chemical Society.

  • Cherian, J., & Vangala, V. R. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect.

  • Naz, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules.

  • Zhang, B., et al. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering.

  • Wallace, D. J., & Chen, C. (2005). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters.

  • ResearchGate. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Ghaffarzadeh, M., et al. (2010). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.

  • BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. BenchChem.

  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem.

  • Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts.

  • BenchChem. (2025). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. BenchChem.

  • ResearchGate. (2021). Solvent mixture screening for Suzuki coupling of 1 with 2. ResearchGate.

  • Da Mota, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances.

  • Leca-Bouvier, D., & Clivio, P. (2013). Palladium-catalyzed Suzuki reaction in aqueous solvents applied to unprotected nucleosides and nucleotides. Chemical Society Reviews.

  • Watterson, S. H., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry.

  • Hussain, M., et al. (2009). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. European Journal of Organic Chemistry.

  • Ma, D., et al. (2003). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.

  • Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.

  • Google Patents. (1996). Process for the preparation of chloropyrimidines. Google Patents.

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Chloropyrimidine Substrates. BenchChem.

  • Da Mota, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances.

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia.

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • Klimkowski, V. J., et al. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Chloropyrimidines. BenchChem.

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters.

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES.

  • ResearchGate. (2010). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.

  • Qureshi, F., et al. (2020). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. IntechOpen.

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Technical Support Center: Overcoming Solubility Challenges of 2-Chloro-4-(3-nitrophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2-Chloro-4-(3-nitrophenyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in aqueous media. As a molecule featuring a heterocyclic pyrimidine core substituted with both a chloro and a nitrophenyl group, poor aqueous solubility is an expected characteristic. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues effectively.

Our approach is grounded in established physicochemical principles and formulation science. We will explore the underlying causes of poor solubility and provide detailed, step-by-step protocols for proven enhancement strategies.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Chloro-4-(3-nitrophenyl)pyrimidine expected to have low water solubility?

A1: The molecular structure of 2-Chloro-4-(3-nitrophenyl)pyrimidine dictates its solubility profile. It is a largely non-polar, hydrophobic molecule. The pyrimidine ring system and the nitrophenyl group are aromatic and inherently hydrophobic.[1] While the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, the overall molecule lacks significant hydrogen bond donating groups and possesses a large, non-polar surface area, leading to unfavorable interactions with the highly polar water molecules.[2]

Q2: What are the primary strategies I can use to solubilize this compound in an aqueous buffer?

A2: A variety of techniques can be employed, ranging from simple adjustments to more complex formulations. The primary strategies, which we will explore in detail, include:

  • pH Adjustment: Modifying the pH of the medium to ionize the molecule, which is generally much more soluble than its neutral form.[3][4]

  • Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous medium to reduce the overall polarity of the solvent system.[5][6]

  • Surfactant-Mediated Solubilization: Using surfactants to form micelles that encapsulate the hydrophobic compound.[7][8]

  • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior.[9][10][]

  • Advanced Formulations: For more persistent issues, techniques like solid dispersions and nanonization can be explored.[12][13]

Q3: What initial experiments should I perform before attempting to solubilize the compound?

A3: Before selecting a solubilization strategy, it is crucial to characterize the physicochemical properties of your specific batch of 2-Chloro-4-(3-nitrophenyl)pyrimidine. We recommend:

  • Determine the pKa: The pKa value(s) will indicate whether pH adjustment is a viable strategy. The pyrimidine ring is basic, and its pKa will determine the pH range in which it becomes protonated and more soluble.[1]

  • Measure Intrinsic Solubility (S₀): Determine the baseline solubility in your primary aqueous buffer (e.g., PBS pH 7.4) and in deionized water. This provides a benchmark for improvement.

  • Assess Solubility in Organic Solvents: Test solubility in common, water-miscible organic solvents like DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400). This will inform your choice of co-solvents.

Troubleshooting Guide: Common Solubility Issues

Problem: My compound immediately precipitates when I add it to my aqueous buffer.

This is the most common issue, occurring when the concentration of 2-Chloro-4-(3-nitrophenyl)pyrimidine exceeds its intrinsic aqueous solubility. Below are several methods to address this, ordered from simplest to more complex.

Solution A: pH Adjustment

Causality: The pyrimidine moiety is a weak base.[1] By lowering the pH of the aqueous medium below the pKa of the compound's conjugate acid, the molecule will become protonated (ionized). This charged species will have significantly greater electrostatic interaction with polar water molecules, thereby increasing its solubility.[14]

Experimental Protocol:

  • pKa Determination: First, determine the pKa of the most basic nitrogen on the pyrimidine ring.

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 7. Common buffers include citrate (pH 2-6) and phosphate (pH 6-8).

  • Solubility Measurement:

    • Add an excess amount of 2-Chloro-4-(3-nitrophenyl)pyrimidine to a fixed volume of each buffer in separate vials.

    • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

    • Filter the samples through a 0.22 µm filter to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility against the buffer pH to identify the optimal pH range for your desired concentration.

Trustworthiness Check: The resulting solution should be visually clear and remain stable over the experimental timeframe. Re-testing the concentration after 24 hours can confirm stability and rule out delayed precipitation.

Solution B: Using Co-solvents

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[5][15] This reduction in polarity lowers the interfacial tension between the hydrophobic solute and the solvent, making it easier for the non-polar compound to dissolve.[6]

Commonly Used Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), N-methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO).[16]

Experimental Protocol: Co-solvent Screening

  • Prepare stock solutions of your compound in several neat (100%) co-solvents (e.g., DMSO, Ethanol, PEG 400) at a high concentration.

  • Prepare a series of aqueous buffer solutions containing varying percentages (v/v) of each co-solvent (e.g., 5%, 10%, 20%, 30%).

  • Add a small volume of the compound's organic stock solution to each co-solvent/buffer mixture to reach the target final concentration.

  • Observe for immediate precipitation. Vortex and let stand for several hours.

  • Visually inspect for clarity. A clear solution indicates successful solubilization at that co-solvent percentage.

Data Presentation: Example Co-solvent Screening Data (Note: This is illustrative data for a model compound)

Co-solvent5% (v/v)10% (v/v)20% (v/v)30% (v/v)
Ethanol PrecipitateHazyClearClear
PEG 400 HazyClearClearClear
DMSO ClearClearClearClear

Trustworthiness Check: Be aware of the "solvent-shifting" phenomenon. A compound dissolved in a high percentage of co-solvent may precipitate upon further dilution into a fully aqueous environment. Always check the stability of your final working solution. Additionally, consider the potential toxicity or biological effects of the co-solvent itself on your experimental system.[17]

Workflow for Solubility Screening

G cluster_prep Preparation cluster_methods Solubilization Methods A Weigh Compound G Add Excess Compound to Test Vehicle A->G B Prepare Aqueous Buffer C pH Adjustment (Test pH 2-7) B->C D Co-solvents (Ethanol, PEG 400, DMSO) B->D E Surfactants (Tween 80, Poloxamer 188) B->E F Cyclodextrins (HP-β-CD) B->F C->G D->G E->G F->G H Equilibrate (24-48h at RT) G->H I Filter (0.22 µm) H->I J Analyze Concentration (e.g., HPLC) I->J K Determine Max Solubility & Select Optimal Method J->K

Caption: General workflow for screening different solubility enhancement methods.

Solution C: Using Surfactants

Causality: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles.[18] These micelles have a hydrophobic core and a hydrophilic shell. The non-polar 2-Chloro-4-(3-nitrophenyl)pyrimidine can partition into the hydrophobic core, effectively being encapsulated and dispersed in the aqueous medium.[7][19] Non-ionic surfactants are generally preferred due to their lower toxicity and better compatibility.[8][18]

Commonly Used Surfactants: Polysorbate 80 (Tween® 80), Poloxamer 188, Solutol® HS 15.[16]

Experimental Protocol:

  • Prepare several aqueous solutions containing a surfactant at concentrations above its known CMC (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v).

  • Add an excess amount of 2-Chloro-4-(3-nitrophenyl)pyrimidine to each surfactant solution.

  • Equilibrate the samples with agitation for 24-48 hours.

  • Filter the samples (0.22 µm filter) and analyze the filtrate concentration by HPLC.

Trustworthiness Check: Ensure the surfactant concentration used is compatible with your downstream application (e.g., cell-based assays). High concentrations of some surfactants can cause cell lysis or interfere with biological processes.

Mechanism of Micellar Solubilization

G cluster_system Aqueous System with Surfactant cluster_micelle Micelle (Hydrophobic Core) drug1 Drug S1 S drug2 Drug S2 S S3 S Water Water (Hydrophilic Environment) Head Hydrophilic Head Tail Hydrophobic Tail

Caption: Drug molecules partitioning into the hydrophobic core of a surfactant micelle.

Solution D: Cyclodextrin Complexation

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior.[][20] The non-polar 2-Chloro-4-(3-nitrophenyl)pyrimidine can fit into the hydrophobic cavity, forming a "host-guest" inclusion complex.[9] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the compound.[10][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity.

Experimental Protocol:

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 10, 20, 50, 100 mM).

    • Add an excess amount of the drug to each solution.

    • Equilibrate for 48-72 hours at a constant temperature.

    • Filter and analyze the drug concentration in the filtrate.

  • Data Analysis: Plot the drug concentration against the HP-β-CD concentration. A linear relationship (Aₗ-type diagram) indicates the formation of a soluble 1:1 complex, and the slope can be used to calculate the complexation efficiency.

Trustworthiness Check: The formation of the complex is a reversible equilibrium. Dilution can cause the complex to dissociate, potentially leading to precipitation if the free drug concentration exceeds its intrinsic solubility. Ensure the stability of the final formulation under your experimental conditions.

Mechanism of Cyclodextrin Inclusion

G cluster_process Formation of Inclusion Complex Drug Poorly Soluble Drug (Hydrophobic) arrow Complexation in Water CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Plus1 + Complex Cyclodextrin Host Drug Guest arrow->Complex

Caption: A hydrophobic drug molecule enters the cavity of a cyclodextrin.

Advanced Strategies for Persistent Solubility Issues

If the above methods fail to provide a stable solution at the desired concentration, more advanced formulation strategies may be necessary.

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic carrier matrix (e.g., PVP, PEG).[22][23][24] When introduced to an aqueous medium, the carrier dissolves rapidly, releasing the drug as very fine, high-surface-area particles, which enhances the dissolution rate and apparent solubility.[12][25]

  • Nanonization: Reducing the particle size of the drug to the nanometer scale (nanosuspension) dramatically increases the surface area-to-volume ratio.[13][26] According to the Ostwald-Freundlich equation, this leads to an increase in saturation solubility and a much faster dissolution rate.[27][28][29]

These methods typically require specialized equipment (e.g., spray dryers, hot-melt extruders, high-pressure homogenizers) and are common in later-stage drug development.[12][17]

References

  • Lu, Y., et al. (2011). Nanonization strategies for poorly water-soluble drugs. Drug Discovery Today, 16(7-8), 354-360. Available at: [Link]

  • Gao, L., et al. (2010). Nanonization strategies for poorly water-soluble drugs. UT Southwestern Medical Center. Available at: [Link]

  • Khadka, P., et al. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Advanced Pharmaceutical Technology & Research, 5(3), 133-140. Available at: [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. Available at: [Link]

  • Rabinow, B. E. (2004). Nanonization techniques to overcome poor water-solubility with drugs. International Journal of Pharmaceutics, 280(1-2), 1-7. Available at: [Link]

  • Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Kumar, S., & Singh, A. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available at: [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]

  • Singh, J., et al. (2017). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research. Available at: [Link]

  • Roquette. (2025). How can cyclodextrins enhance solubility? YouTube. Available at: [Link]

  • de Oliveira, G. G., et al. (2021). Nanonization techniques to overcome poor water-solubility with drugs. Expert Opinion on Drug Delivery, 18(9), 1185-1202. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. Available at: [Link]

  • Kadu, P. J., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Doke, V. V., et al. (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research. Available at: [Link]

  • Sharma, D., & Saini, S. (2015). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Available at: [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. Available at: [Link]

  • Gupta, J., & Devi, A. (2019). Solubility enhancement techniques for poorly soluble pharmaceuticals: A review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Available at: [Link]

  • de Oliveira, G. G., et al. (2021). Nanonization techniques to overcome poor water-solubility with drugs. Taylor & Francis Online. Available at: [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available at: [Link]

  • Addanki, S. L., et al. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences. Available at: [Link]

  • Di Lorenzo, R., et al. (2021). Synthetic and Natural Surfactants for Potential Application in Mobilization of Organic Contaminants: Characterization and Batch Study. MDPI. Available at: [Link]

  • Singh, S., et al. (2021). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Available at: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. IRO Chelating. Available at: [Link]

  • Edwards, D. A., et al. (1994). Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems. ASCE Library. Available at: [Link]

  • Al-Daraji, H. A., & Al-Badr, N. A. (2025). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. RSC Advances, 15(1), 1-18. Available at: [Link]

  • Kumar, A., et al. (2018). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. Available at: [Link]

  • Manchare, M. (2016). solubility enhancement -by pH change & complexation. Slideshare. Available at: [Link]

  • Lab Alley. (n.d.). Surfactants. Lab Alley. Available at: [Link]

  • Quora. (2021). How will you increase the solubility of organic compounds in water? Quora. Available at: [Link]

  • Mosbaugh, C. S., et al. (2012). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Google Patents.
  • Otzen, D. E. (2017). Surfactants: physicochemical interactions with biological macromolecules. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Available at: [Link]

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Technical Support Center: Minimizing Hydrolysis of 2-Chloro Substituents

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of the 2-Chloro Group

The 2-chloro substituent, particularly on heterocyclic rings like pyridine, is a valuable functional group in medicinal chemistry and materials science.[1][2] It serves as a key handle for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functionalities.[3][4][5][6] However, its reactivity also makes it susceptible to hydrolysis, an often-undesired side reaction that can lead to the formation of hydroxy- or pyridone byproducts, reducing the yield of the desired product and complicating purification.[7][8] Understanding the factors that promote hydrolysis is the first step toward its prevention.

Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues

Encountering unexpected hydrolysis of your 2-chloro-substituted compound can be a significant setback. This guide provides a systematic approach to identifying the root cause and implementing effective solutions.

Is Hydrolysis Occurring? Initial Diagnosis
  • Reaction Monitoring: Closely monitor your reaction progress using techniques like TLC, LC-MS, or NMR spectroscopy. The appearance of a new, more polar spot or peak is often indicative of hydrolysis.

  • Mass Spectrometry Analysis: Look for a mass corresponding to the replacement of the chlorine atom with a hydroxyl group (a mass change of -18.5 atomic mass units).

  • NMR Spectroscopy: In proton NMR, the formation of a pyridone can lead to characteristic shifts in the aromatic protons. In carbon NMR, the carbon bearing the chloro-substituent will experience a significant downfield shift upon conversion to a carbonyl group.

Workflow for Minimizing Hydrolysis

G start Hydrolysis of 2-Chloro Group Detected q1 Is the reaction run in an aqueous or protic solvent? start->q1 sol_change Switch to Aprotic Solvent (e.g., THF, Dioxane, Toluene, DMF, DMSO) q1->sol_change Yes q2 Is a base present in the reaction? q1->q2 No sol_dry Ensure Rigorous Drying of Solvents and Reagents sol_change->sol_dry sol_dry->q2 base_strength Consider Base Strength and Type q2->base_strength Yes q3 Is the reaction temperature elevated? q2->q3 No non_nucleophilic Use a Non-Nucleophilic Base (e.g., Proton Sponge, DBU, DIPEA) base_strength->non_nucleophilic inorganic_base Use a Weaker Inorganic Base (e.g., K2CO3, Cs2CO3) base_strength->inorganic_base non_nucleophilic->q3 inorganic_base->q3 lower_temp Lower the Reaction Temperature q3->lower_temp Yes q4 Is the reaction pH acidic? q3->q4 No catalyst Employ a Catalyst to Accelerate the Desired Reaction lower_temp->catalyst catalyst->q4 buffer Use a Buffered System to Maintain Neutral pH q4->buffer Yes end Hydrolysis Minimized q4->end No acid_scavenger Add an Acid Scavenger buffer->acid_scavenger acid_scavenger->end

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of hydrolysis for 2-chloro-substituted heterocycles?

A1: The hydrolysis of 2-chloro-substituted heterocycles, such as 2-chloropyridine, typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.[5][6] The presence of the electronegative nitrogen atom in the ring activates the C2 position towards nucleophilic attack. Water or hydroxide ions act as the nucleophile, attacking the carbon atom bonded to the chlorine. This is followed by the expulsion of the chloride ion to form the corresponding 2-hydroxy or 2-pyridone tautomer. The rate of this reaction is influenced by factors such as pH, temperature, and the electronic properties of other substituents on the ring.[7][9][10]

Q2: How does pH affect the rate of hydrolysis?

A2: The pH of the reaction medium plays a critical role in the rate of hydrolysis.[10][11]

  • Acidic Conditions: Under acidic conditions, protonation of the ring nitrogen can further activate the 2-position towards nucleophilic attack by water, potentially increasing the rate of hydrolysis.[8]

  • Neutral Conditions: Even at neutral pH, hydrolysis can occur, although generally at a slower rate than under acidic or basic conditions.[9]

  • Basic Conditions: In the presence of a strong base, the concentration of the more nucleophilic hydroxide ion increases, which can significantly accelerate the rate of hydrolysis.[9]

pH RangePredominant NucleophileRelative Rate of Hydrolysis
Acidic (pH < 7)H₂OModerate to High
Neutral (pH ≈ 7)H₂OLow to Moderate
Basic (pH > 7)OH⁻High
Caption: Effect of pH on the relative rate of hydrolysis.

Q3: What are the best solvents to use to minimize hydrolysis?

A3: The choice of solvent is crucial for minimizing hydrolysis. Aprotic solvents are highly recommended as they do not act as a source of protons or nucleophilic water.

Recommended Aprotic Solvents:

  • Tetrahydrofuran (THF)

  • 1,4-Dioxane

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (MeCN)

It is imperative to use anhydrous solvents and to handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.[12]

Q4: I need to use a base in my reaction. Which bases are least likely to promote hydrolysis?

A4: When a base is required, it is best to choose one that is non-nucleophilic or a weak inorganic base.

  • Non-Nucleophilic Organic Bases: These bases are sterically hindered and are poor nucleophiles, making them less likely to directly attack the 2-position or generate hydroxide ions. Examples include:

    • 1,8-Diazabicycloundec-7-ene (DBU)

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base)

    • Proton Sponge (1,8-Bis(dimethylamino)naphthalene)

  • Weak Inorganic Bases: Carbonate bases are generally less aggressive than hydroxides and can be effective in promoting the desired reaction without causing significant hydrolysis.

    • Potassium carbonate (K₂CO₃)

    • Cesium carbonate (Cs₂CO₃)

Q5: Can I use protecting groups to prevent hydrolysis?

A5: While not a direct protection of the chloro group itself, protecting other functional groups in the molecule can sometimes indirectly reduce hydrolysis.[13][14][15][16] For instance, if an acidic proton elsewhere in the molecule is leading to conditions that favor hydrolysis, protecting that group can help. However, the introduction and removal of protecting groups add steps to the synthesis and should be carefully considered.[17]

Q6: Are there any catalysts that can help favor my desired reaction over hydrolysis?

A6: Yes, using a catalyst that selectively accelerates the desired nucleophilic substitution can be a very effective strategy. For example, in Suzuki, Buchwald-Hartwig, or other cross-coupling reactions, the use of an appropriate palladium or nickel catalyst and ligand system can significantly increase the rate of the desired transformation, allowing it to outcompete the slower hydrolysis side reaction.[18][19] N-heterocyclic carbene (NHC) ligands, for instance, have shown great stability and efficiency in such reactions.[19][20]

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Aromatic Substitution with Minimized Hydrolysis

This protocol outlines a general approach for reacting a 2-chloro-substituted heterocycle with a nucleophile while minimizing the risk of hydrolysis.

  • Preparation of Glassware: All glassware should be oven-dried or flame-dried under vacuum to remove any adsorbed water.

  • Inert Atmosphere: Assemble the reaction apparatus under an inert atmosphere of dry nitrogen or argon.

  • Solvent and Reagents: Use anhydrous aprotic solvents (e.g., THF, toluene, or DMF) from a solvent purification system or a freshly opened bottle. Ensure all reagents are anhydrous.

  • Reaction Setup:

    • To the reaction flask, add the 2-chloro-substituted starting material and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA).

    • Add the anhydrous solvent via syringe.

    • Stir the mixture and add the nucleophile.

  • Temperature Control: If the desired reaction is slow at room temperature, consider gentle heating. However, be aware that higher temperatures can also accelerate hydrolysis. It is often a trade-off that needs to be optimized for each specific reaction.

  • Monitoring: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to check for the formation of the hydrolyzed byproduct.

  • Workup: Quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly and at a low temperature to minimize hydrolysis during this step.

Protocol 2: Use of a Phase-Transfer Catalyst

For reactions involving an inorganic base that is not soluble in the organic solvent, a phase-transfer catalyst can be employed to facilitate the reaction without the need for a protic co-solvent.

  • Reaction Setup: In a flask under an inert atmosphere, combine the 2-chloro-substituted compound, the nucleophile, and a solid inorganic base (e.g., K₂CO₃).

  • Solvent and Catalyst: Add an anhydrous aprotic solvent (e.g., toluene) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide or 18-crown-6).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature. The phase-transfer catalyst will transport the anionic nucleophile or the base into the organic phase, allowing the reaction to proceed.

  • Monitoring and Workup: Follow the progress of the reaction as described in Protocol 1 and perform a suitable workup.

Conclusion

Minimizing the hydrolysis of 2-chloro groups is a common challenge that can be overcome with careful experimental design and execution. By understanding the underlying reaction mechanisms and the factors that influence the rate of hydrolysis, researchers can select appropriate solvents, bases, and reaction conditions to favor the desired transformation. This guide provides a starting point for troubleshooting and optimizing your reactions, ultimately leading to higher yields and purer products.

References

  • 9. (n.d.).

  • 3. Organic Chemistry Tutor.

  • 21. (2019, August 21). Chemistry Stack Exchange.

  • 7. (n.d.). National Institutes of Health.

  • 4. (2018, August 20). Master Organic Chemistry.

  • 12. (2024, February 22).

  • 1. (n.d.). Wikipedia.

  • 5. Chemistry Steps.

  • 6. (2019, January 19). YouTube.

  • 10. (2022, July 4). RSC Publishing - The Royal Society of Chemistry.

  • 11. ResearchGate.

  • 8. (2025, August 9). ResearchGate.

  • 18. ACS Publications.

  • 22. MDPI.

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  • 25. (2008, February 6). Penn State.

  • 26. (n.d.). Wikipedia.

  • 2. Chempanda.

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  • 29. (n.d.). Google Patents.

  • 30. ACS Publications.

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  • 17. (2019, December 3).

  • 20. (2021, December 17). National Institutes of Health.

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  • 32. (2021, March 5). Chemistry LibreTexts.

  • 33. Indian Journal of Pharmaceutical Education and Research.

  • 34. MSU chemistry.

  • . Jones Research Group.

  • 35. Chemical Communications (RSC Publishing).

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  • 19. (2024, November 19). PubMed.

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Optimizing catalyst selection for coupling 2-Chloro-4-(3-nitrophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

The Challenge: Your substrate, 2-Chloro-4-(3-nitrophenyl)pyrimidine , presents a classic "activation vs. stability" paradox.

  • Electronic Activation: The 3-nitrophenyl group at the C4 position is a strong electron-withdrawing group (EWG). This pulls electron density from the pyrimidine ring, significantly activating the C2-Cl bond for oxidative addition compared to a neutral pyrimidine.

  • The Trap (SNAr Sensitivity): This same electron deficiency makes the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). If your catalytic cycle is too slow, or your base is too harsh (e.g., hydroxide generated from aqueous

    
    ), the base will attack the C2-Cl, leading to the hydrolysis byproduct (pyrimidone) rather than the coupled product.
    

The Solution: You must employ a catalyst system that undergoes rapid oxidative addition to outcompete the background SNAr hydrolysis. Standard catalysts like


 are often kinetically incompetent for this specific balance.

Catalyst Selection Decision Matrix

Do not guess. Use this logic flow to select your starting catalyst system based on your specific coupling partner (Boronic Acid/Ester).

CatalystSelection Start Coupling Partner Properties? Stable Stable Boronic Acid (Phenyl, simple heteroaryl) Start->Stable Unstable Unstable/Protodeboronation Prone (2-pyridyl, 2-furanyl) Start->Unstable Steric Sterically Hindered (Ortho-substituted) Start->Steric Rec1 System A: Pd(dppf)Cl2 • DCM Solvent: Dioxane/H2O Base: Na2CO3 Stable->Rec1 Cost-effective Rec2 System B (High Activity): XPhos Pd G3/G4 Solvent: THF (Dry) Base: K3PO4 Unstable->Rec2 Fast Transmetallation Rec3 System C (Steric Bulk): Pd-PEPPSI-IPent Solvent: Toluene/Dioxane Base: Cs2CO3 Steric->Rec3 NHC Ligand Required

Figure 1: Catalyst selection logic based on the nucleophile's stability and sterics.

Standardized Experimental Protocols

Protocol A: The "High-Fidelity" Screen (Recommended)

Use this for high-value intermediates where yield is critical and hydrolysis is observed.

Rationale: Uses XPhos Pd G3 , a precatalyst that releases the active Pd(0) species rapidly even at room temperature. The use of anhydrous phosphate prevents hydroxide-mediated hydrolysis of your chloro-pyrimidine.

ComponentEquiv.ConcentrationNotes
Substrate 1.00.1 - 0.2 M2-Chloro-4-(3-nitrophenyl)pyrimidine
Boronic Acid 1.2 - 1.5-Excess helps drive conversion
Catalyst 0.02 (2 mol%)-XPhos Pd G3 (Sigma #763381)
Base 2.0 - 3.0-

(finely ground, anhydrous)
Solvent --THF or 1,4-Dioxane (Anhydrous)

Step-by-Step:

  • Charge a reaction vial with Substrate, Boronic Acid, Base, and XPhos Pd G3.

  • Seal the vial and purge with Nitrogen/Argon for 5 minutes (Critical: Oxygen kills active Pd).

  • Add anhydrous solvent via syringe.

  • Stir at Room Temperature for 1 hour.

  • Check LCMS. If conversion <50%, heat to 60°C . Avoid boiling temperatures to prevent nitro-group reduction or degradation.

Troubleshooting Guide (FAQ)

Q1: I see the product, but also a large peak corresponding to the hydrolyzed pyrimidone (M+1 = M_substrate - Cl + OH). Why?

Diagnosis: Competitive SNAr reaction. The Fix:

  • Remove Water: Switch from aqueous bases (e.g.,

    
     in water/dioxane) to anhydrous bases (
    
    
    
    or
    
    
    ) in dry THF.
  • Lower Temperature: SNAr typically has a higher activation energy than Pd-catalyzed coupling. Reduce temperature by 20°C and extend reaction time.

  • Increase Catalyst Activity: Switch to Pd-PEPPSI-IPr or XPhos Pd G3 . A faster catalyst consumes the starting material before the base can attack it [1].

Q2: The reaction turns black immediately and stalls at 40% conversion.

Diagnosis: "Pd Black" formation (Catalyst decomposition). The Fix:

  • Ligand Stabilization: Your current ligand is likely dissociating. If using

    
    , stop. It is unstable with electron-deficient chlorides.
    
  • Switch to Palladacycles: Use G3/G4 precatalysts (e.g., XPhos Pd G3).[1] These are stable to air/moisture during weighing and activate only in solution, preventing premature Pd aggregation [2].

Q3: My boronic acid is deboronating (protodeboronation) before coupling.

Diagnosis: Common with electron-poor or heteroaryl boronic acids. The Fix:

  • Active Catalyst: Use a system that facilitates rapid transmetallation. XPhos is exceptional for this.

  • Base Swap: Switch to KF (Potassium Fluoride) or

    
     . Avoid carbonate bases which can accelerate deboronation in certain substrates.
    

Visual Troubleshooting Workflow

Use this diagram to diagnose reaction failures based on LCMS data.

Troubleshooting Issue Reaction Outcome via LCMS SM_Remains Starting Material Intact (No Reaction) Issue->SM_Remains Hydrolysis Hydrolysis Product Found (Pyrimidone) Issue->Hydrolysis Homocoupling Boronic Acid Homocoupling (Biaryl) Issue->Homocoupling Sol1 Action: Oxidative Addition Failure Switch to Pd-PEPPSI or XPhos Pd G3 Increase Temp SM_Remains->Sol1 Sol2 Action: SNAr Competition Use Anhydrous Base (Cs2CO3) Dry Solvents Hydrolysis->Sol2 Sol3 Action: Transmetallation Failure Degas Solvent thoroughly (O2 leak) Switch to SPhos Pd G3 Homocoupling->Sol3

Figure 2: Troubleshooting workflow based on LCMS impurity profiling.

References

  • Valente, C. et al. (2012). Pd-PEPPSI-IPent: An Highly Active Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie , 51(14), 3314-3317. Link

  • Bruno, N. C. et al. (2013). Third Generation (G3) Buchwald Precatalysts. Chemical Science , 4, 916-920. Link

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Topics in Current Chemistry , 219. Link

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Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-Chloro-4-(3-nitrophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and synthetic chemistry, pyrimidine derivatives represent a cornerstone scaffold, integral to a vast array of pharmacologically active agents, including antiviral, antitumor, and antibacterial compounds.[1][2] The precise structural characterization of novel pyrimidine-based intermediates is paramount to ensuring the integrity of a synthetic pathway and the identity of the final product. 2-Chloro-4-(3-nitrophenyl)pyrimidine is one such intermediate, combining the reactive chloropyrimidine core with a nitrophenyl substituent, making it a versatile building block for further chemical modification.

Mass spectrometry, particularly with electron ionization (EI), stands as a definitive analytical technique for the structural elucidation of such molecules, providing a reproducible fragmentation pattern that acts as a molecular fingerprint.[3] This guide provides an in-depth, predictive analysis of the EI mass spectrometry fragmentation patterns of 2-Chloro-4-(3-nitrophenyl)pyrimidine. By deconstructing the molecule into its constituent functional groups—a chloropyrimidine ring and a nitroaromatic system—we can apply established fragmentation principles to forecast its behavior upon ionization. This document compares these predicted pathways with the known fragmentation of related compounds, offering a robust framework for researchers engaged in the identification and characterization of this and similar molecules.

Predicted Mass Spectrometry Fragmentation Pathways

The fragmentation of 2-Chloro-4-(3-nitrophenyl)pyrimidine (Molecular Weight: 235.61 g/mol ) under electron ionization (70 eV) is anticipated to be a complex process governed by the relative stabilities of the resulting radical cations and neutral losses. The initial ionization event produces an energetically unstable molecular ion ([M]⁺•) at m/z 235, with a characteristic isotopic peak at m/z 237 ([M+2]⁺•) approximately one-third the intensity, confirming the presence of a single chlorine atom.[4]

From this molecular ion, we can predict three primary fragmentation routes, driven by the molecule's key structural features.

Pathway A: Fragmentation Initiated by the Nitro Group

The nitroaromatic moiety is a powerful driver of fragmentation.[3][5] The most characteristic losses are of nitrogen oxides.

  • Loss of Nitrogen Dioxide (•NO₂): A direct cleavage of the C-N bond results in the loss of a nitrogen dioxide radical (•NO₂), a neutral loss of 46 Da. This is often a prominent peak in the spectra of nitroaromatic compounds.[6]

  • Loss of Nitric Oxide (•NO): A rearrangement process can lead to the expulsion of a nitric oxide radical (•NO), a neutral loss of 30 Da. The resulting ion can then typically lose carbon monoxide (CO, 28 Da) to form a highly stable five-membered ring structure.

Pathway B: Fragmentation Involving the Chloro Substituent

The chloro group represents a labile site for fragmentation.

  • Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond results in the loss of a chlorine radical (•Cl), a neutral loss of 35 Da (for ³⁵Cl) or 37 Da (for ³⁷Cl). The resulting ion at m/z 200 would be the 4-(3-nitrophenyl)pyrimidine cation, a relatively stable structure.

Pathway C: Cleavage of the Phenyl-Pyrimidine Bond and Ring Fission

The bond connecting the two aromatic rings is another potential cleavage point.

  • Inter-ring Cleavage: Fragmentation can occur at the C-C bond between the pyrimidine and phenyl rings. This would lead to two possible fragment ions: the 2-chloropyrimidine cation (m/z 114/116) or the 3-nitrophenyl cation (m/z 123). The relative abundance of these peaks would depend on their respective stabilities.

  • Pyrimidine Ring Fission: Following initial fragmentation events, the pyrimidine ring itself can undergo characteristic cleavage, often involving the loss of small neutral molecules like hydrogen cyanide (HCN, 27 Da).[7]

The interplay of these pathways will define the final mass spectrum. The most stable resulting ions, such as those that maintain aromaticity, are expected to produce the most intense signals (i.e., the base peak).

Visualization of Predicted Fragmentation

The following diagram illustrates the primary predicted fragmentation pathways originating from the molecular ion of 2-Chloro-4-(3-nitrophenyl)pyrimidine.

Fragmentation_Pattern cluster_main Predicted Fragmentation of 2-Chloro-4-(3-nitrophenyl)pyrimidine cluster_A Pathway A (Nitro Group) cluster_B Pathway B (Chloro Group) cluster_C Pathway C (Ring Cleavage) mol [M]⁺• m/z 235/237 fragA1 [M - NO₂]⁺ m/z 189/191 mol->fragA1 - •NO₂ fragA2 [M - NO]⁺• m/z 205/207 mol->fragA2 - •NO fragB1 [M - Cl]⁺ m/z 200 mol->fragB1 - •Cl fragC1 [C₄H₂ClN₂]⁺ m/z 113/115 mol->fragC1 Ring Cleavage fragC2 [C₆H₄NO₂]⁺ m/z 123 mol->fragC2 Ring Cleavage fragA3 [M - NO - CO]⁺• m/z 177/179 fragA2->fragA3 - CO

Caption: Predicted EI fragmentation pathways of 2-Chloro-4-(3-nitrophenyl)pyrimidine.

Comparative Data Summary

To validate our predictions, we compare the expected fragmentation with the known behavior of simpler, analogous structures. The fragmentation of the target molecule can be seen as a composite of these foundational patterns.

Fragment Ion / Neutral Loss Predicted m/z Proposed Structure / Origin Comparative Rationale & Supporting Evidence
[M]⁺• / [M+2]⁺• 235 / 237Molecular IonThe presence of a chlorine atom is confirmed by the M+2 isotopic peak with an intensity ratio of approximately 3:1.[4]
[M - •NO₂]⁺ 189 / 191Loss of nitro groupThis is a hallmark fragmentation of nitroaromatic compounds, representing a primary, energetically favorable cleavage.[3][6]
[M - •Cl]⁺ 200Loss of chlorine radicalHalides readily undergo loss of the halogen radical. The resulting ion is stabilized by the extensive aromatic system.[4]
[C₆H₄NO₂]⁺ 1233-Nitrophenyl cationResults from cleavage of the bond between the two rings. Its stability is moderate.
[C₄H₂ClN₂]⁺ 113 / 1152-Chloropyrimidinyl cationAlso from inter-ring cleavage. The stability of substituted pyrimidine ions is well-documented.[1][8]
[M - •NO - CO]⁺• 177 / 179Sequential loss of NO and COA common rearrangement pathway for nitroaromatics that leads to a stabilized, contracted ring structure.[6]

Experimental Protocol: GC-MS Analysis

This section provides a standardized protocol for acquiring the electron ionization mass spectrum of 2-Chloro-4-(3-nitrophenyl)pyrimidine.

1. Sample Preparation

  • Accurately weigh approximately 1 mg of the solid compound.

  • Dissolve the sample in 1 mL of high-purity dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

  • Perform a serial dilution to a final concentration of 10 µg/mL for injection.

2. Gas Chromatography (GC) Conditions

  • GC System: Agilent 8890 GC or equivalent.

  • Injector: Split/Splitless, operated in split mode (50:1 ratio) at 280°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Column: HP-5ms Ultra Inert (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 20°C/min to 300°C.

    • Final hold: Hold at 300°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions

  • MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 400.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

This self-validating protocol ensures robust separation and reproducible ionization, leading to a high-quality mass spectrum suitable for structural confirmation and comparison with the predicted patterns.

Conclusion

The structural elucidation of novel synthetic compounds like 2-Chloro-4-(3-nitrophenyl)pyrimidine relies on the predictive power of established mass spectrometric fragmentation rules. By systematically analyzing the molecule's functional groups, we have constructed a detailed and scientifically grounded forecast of its fragmentation pattern under electron ionization. The primary expected pathways involve characteristic losses from the nitro group (•NO₂, •NO), cleavage of the C-Cl bond, and fission of the bond connecting the phenyl and pyrimidine rings. This guide provides researchers and drug development professionals with a comprehensive framework for identifying this molecule and serves as a model for predicting the fragmentation of other complex, multi-functionalized heterocyclic compounds.

References

  • Parmar, J. M. et al. Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research. [Link]

  • Schmidt, J. et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

  • Salem, M. A. I. et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Organic Chemistry: An Indian Journal. [Link]

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry. [Link]

  • Bhandari, K. S., & McElhinney, R. S. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry. [Link]

  • Rye, R. T. B., Tee, O. S., & Kazdan, E. M. (1983). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • Ratiu, I. A. et al. (2021). The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials. PMC. [Link]

  • Schmidt, J. et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

Sources

A Comparative Guide to the Crystallographic Analysis of Phenyl-Substituted Heterocycles for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Silent Architecture of Efficacy

In the landscape of modern drug discovery, understanding the three-dimensional structure of a molecule is not merely an academic exercise; it is a cornerstone of rational drug design. The precise arrangement of atoms within a crystal lattice dictates a molecule's physical and, consequently, its pharmacological properties. This guide delves into the crystallographic analysis of phenyl-substituted heterocyclic compounds, a scaffold of immense interest in medicinal chemistry. While our initial focus was on 2-Chloro-4-(3-nitrophenyl)pyrimidine, the absence of publicly available crystal structure data for this specific molecule has prompted a comparative analysis of structurally related and well-characterized compounds. This approach allows us to explore the nuances of crystal packing and intermolecular interactions that are pivotal for drug development professionals.

We will examine the crystal structures of three distinct yet related molecules: 2-Chloropyrimidin-4-amine, 4-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, and 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine. Through a detailed comparison of their crystallographic data, we will elucidate how subtle changes in molecular structure can profoundly influence crystal packing and intermolecular interactions. This guide will provide researchers, scientists, and drug development professionals with a framework for interpreting crystallographic data and leveraging it to design more effective and stable pharmaceutical compounds.

The Cornerstone of Drug Design: Why Crystal Structure Matters

The solid-state structure of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, stability, and manufacturability. X-ray crystallography provides an atomic-resolution view of the molecule's conformation and its interactions with neighboring molecules in the solid state.[1] This information is invaluable for:

  • Polymorph Screening: Identifying different crystalline forms of a drug that can have varying solubility and stability.

  • Salt and Co-crystal Design: Engineering new solid forms with improved physicochemical properties.

  • Structure-Activity Relationship (SAR) Studies: Understanding how the three-dimensional structure of a molecule correlates with its biological activity.

  • Intellectual Property: Securing patents for novel crystalline forms of a drug.

Experimental Protocols: From Powder to Precision

The journey from a synthesized compound to a refined crystal structure is a meticulous process. The following protocols outline the key experimental stages.

Crystallization: The Art of Inducing Order

Obtaining high-quality single crystals is often the most challenging step.[2] The choice of crystallization method depends on the compound's solubility and stability.

General Protocol for Recrystallization of Pyrimidine Derivatives:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and their mixtures with water.[2]

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot solvent to create a saturated solution.

  • Hot Filtration: If insoluble impurities are present, quickly filter the hot solution.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote crystal growth.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Workflow for Single Crystal Growth

cluster_prep Sample Preparation cluster_cryst Crystallization cluster_iso Isolation & Analysis Crude Compound Crude Compound Solvent Screening Solvent Screening Crude Compound->Solvent Screening Solubility Testing Dissolution Dissolution Solvent Screening->Dissolution Optimal Solvent Slow Cooling Slow Cooling Dissolution->Slow Cooling Vapor Diffusion Vapor Diffusion Dissolution->Vapor Diffusion Solvent Evaporation Solvent Evaporation Dissolution->Solvent Evaporation Crystal Selection Crystal Selection Slow Cooling->Crystal Selection Vapor Diffusion->Crystal Selection Solvent Evaporation->Crystal Selection Mounting Mounting Crystal Selection->Mounting X-ray Diffraction X-ray Diffraction Mounting->X-ray Diffraction

Caption: General workflow for obtaining single crystals.

Single-Crystal X-ray Diffraction (SC-XRD): Illuminating the Atomic Arrangement

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis to determine its internal structure.[3]

Step-by-Step Data Collection and Structure Refinement:

  • Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[4]

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the diffracted X-rays. This involves indexing the diffraction spots, integrating their intensities, and applying various corrections.[1]

  • Structure Solution: The initial atomic positions are determined from the processed data using methods such as direct methods or Patterson functions.

  • Structure Refinement: The atomic coordinates and other structural parameters are refined against the experimental data to obtain the final, accurate crystal structure.

X-ray Diffraction Data Processing Workflow

Diffraction Images Diffraction Images Indexing Indexing & Unit Cell Determination Diffraction Images->Indexing Integration Integration Indexing->Integration Unit Cell Parameters Scaling & Merging Scaling & Merging Integration->Scaling & Merging Integrated Intensities Structure Solution Structure Solution Scaling & Merging->Structure Solution Structure Factors Structure Refinement Structure Refinement Structure Solution->Structure Refinement Initial Model Final Structure Final Structure Structure Refinement->Final Structure Refined Model

Caption: From diffraction images to the final crystal structure.

Comparative Crystallographic Analysis

The following table summarizes the key crystallographic data for our three comparator compounds. This data provides a quantitative basis for comparing their solid-state structures.

Parameter2-Chloropyrimidin-4-amine[5]4-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile[6]2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine[7]
Formula C₄H₄ClN₃C₁₄H₁₂N₄O₃SC₁₂H₇N₃O₂S
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/nP2₁/c
a (Å) 3.8316(2)12.2777(3)9.5596(2)
b (Å) 11.8651(7)9.4312(2)9.8733(2)
c (Å) 12.7608(7)12.9412(2)11.5606(3)
β (°) 100.886(2)107.945(2)98.122(2)
Volume (ų) 569.70(5)1425.61(5)1080.20(4)
Z 444
Density (calc) (g/cm³) 1.5101.5451.582
Hydrogen Bonding N-H···NN-H···O, C-H···OC-H···N, C-H···O
π-π Stacking Not prominentPresentPresent
Analysis of Intermolecular Interactions

2-Chloropyrimidin-4-amine: The crystal packing of this relatively small molecule is dominated by hydrogen bonding.[5] The amino group acts as a hydrogen bond donor, while the pyrimidine nitrogen atoms act as acceptors, leading to the formation of a two-dimensional network. This strong hydrogen-bonding motif dictates the overall crystal packing.

4-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile: In this larger, more complex molecule, a combination of hydrogen bonding and π-π stacking interactions is observed. The presence of the phenyl ring facilitates π-π stacking, which contributes to the stability of the crystal lattice alongside N-H···O and C-H···O hydrogen bonds.

2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine: The crystal structure of this compound is characterized by significant π-π stacking interactions between the aromatic rings of adjacent molecules.[7] These interactions play a crucial role in the formation of sheets within the crystal lattice.

The comparison of these three structures highlights a fundamental principle in crystal engineering: the interplay between different types of intermolecular interactions. In smaller molecules with strong hydrogen bonding donors and acceptors, hydrogen bonds often dominate the crystal packing. As the size of the aromatic system increases, π-π stacking interactions become more influential.

Molecular Structures for Comparison

cluster_1 2-Chloropyrimidin-4-amine cluster_2 4-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile cluster_3 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine mol1 mol1 mol2 mol2 mol3 mol3

Caption: 2D structures of the comparator molecules.

Conclusion: A Roadmap for Rational Design

This guide has provided a comprehensive overview of the crystallographic analysis of phenyl-substituted heterocyclic compounds, offering a comparative perspective in the absence of data for 2-Chloro-4-(3-nitrophenyl)pyrimidine. By examining the crystal structures of three analogous compounds, we have demonstrated how subtle variations in molecular architecture can lead to significant differences in crystal packing and intermolecular interactions. For researchers in drug development, this underscores the importance of a thorough solid-state characterization of any potential drug candidate. A deep understanding of the crystallographic landscape allows for the rational design of molecules with optimized physicochemical properties, ultimately leading to safer and more effective medicines.

References

  • El-Emam, A. A., Al-Wahaibi, L. H., Blacque, O., & Tiekink, E. R. T. (2022). Crystal structure of 4-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, C14H12N4O3S. Zeitschrift für Kristallographie - New Crystal Structures, 237(4), 811-813.
  • Powell, H. R. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 46-50.
  • Thalladi, V. R., Goud, B. S., & Desiraju, G. R. (1996). Supramolecular synthons in crystal engineering. 4. Carboxylic acid-pyridine hydrogen bonds. Tetrahedron Letters, 37(41), 7429-7432.
  • van Albada, G. A., Ghazzali, M., Al-Farhan, K., & Reedijk, J. (2012). 2-Chloropyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 68(2), o302.
  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.
  • Leslie, A. G. W. (2017). X-ray data processing. Emerging Topics in Life Sciences, 1(1), 87-96.
  • Carleton College. (n.d.). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Peak Proteins. (2021, July 12). Beginners Guide To X-ray Data Processing. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-aminopyrimidine. Retrieved from [Link]

  • Das, A., Jana, A. D., Seth, S. K., Dey, B., Choudhury, S. R., Kar, T., ... & Kim, K. S. (2010). Intriguing π+− π interaction in crystal packing. The Journal of Physical Chemistry B, 114(4), 1496-1501.
  • El-Emam, A. A., Al-Wahaibi, L. H., Blacque, O., & Tiekink, E. R. T. (2022). Crystal structure of 4-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, C14H12N4O3S. Zeitschrift für Kristallographie - New Crystal Structures, 237(4), 811-813.
  • CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]

  • Al-Majid, A. M., El-Emam, A. A., Al-Omary, F. A., Al-Tamimi, A. M., Al-Ghamdi, K. M., Al-Deyab, S. S., & Tiekink, E. R. T. (2021). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris ((4-chlorophenyl) methanone). Molecules, 26(16), 4983.
  • Chen, J., Li, Z., & Wang, J. (2020). Control of π–π Stacking via Crystal Engineering in Organic Conjugated Small Molecule Crystals.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Mukherjee, A., & Desiraju, G. R. (2018). The Importance of Pi-Interactions in Crystal Engineering. In Frontiers in Crystal Engineering (pp. 1-24). Elsevier.
  • Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]

  • Ben Ahmed, S., Dhaouadi, Z., Mlayah, A., & Lefebvre, F. (2023). Single Crystal Investigations, Hirshfeld Surface Analysis, DFT Studies, Molecular Docking, Physico-Chemical Characterization, and Biological Activity of a Novel Non-Centrosymmetric Compound with a Copper Transition Metal Precursor. ACS omega, 8(8), 7935-7948.
  • Park, S. Y., Kim, J., & Kim, D. (2021). Strong π-stacking causes unusually large anisotropic thermal expansion and thermochromism. Proceedings of the National Academy of Sciences, 118(43), e2111306118.
  • Wikipedia. (2023, December 1). Cambridge Structural Database. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (2023, May 24). How to: Search Scientific Literature with the Cambridge Structural Database (CSD). Retrieved from [Link]

  • Gonnade, R. G., & Bhadbhade, M. M. (2015). Crystal engineering for intramolecular π–π stacking: effect of substitution of electron-donating and electron-withdrawing groups on the molecular geometry in conformationally flexible Sulfoesters and sulfonamides. CrystEngComm, 17(3), 567-577.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • El-Hiti, G. A., Smith, K., & Al-Awadi, N. A. (2015). Crystal structure of 2-(3-nitrophenyl)-1, 3-thiazolo [4, 5-b] pyridine.

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Safety Operating Guide

2-Chloro-4-(3-nitrophenyl)pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Operational Autonomy: As a Senior Application Scientist, my directive is to ensure the integrity of your research environment while maintaining strict compliance with environmental safety regulations. 2-Chloro-4-(3-nitrophenyl)pyrimidine is a functionalized pyrimidine intermediate often used in the synthesis of kinase inhibitors and other bioactive molecules. Its disposal requires a nuanced understanding of its dual-hazard profile: the reactive chloropyrimidine core (susceptible to hydrolysis and nucleophilic attack) and the nitroaromatic substituent (thermal instability and potential toxicity).

Immediate Action Required: Treat this compound as a Hazardous Chemical Waste . Do NOT dispose of down the drain or in general trash.[1] All disposal must occur via a licensed hazardous waste contractor, preferably through high-temperature incineration with flue gas scrubbing to manage nitrogen oxides (NOx) and hydrochloric acid (HCl) byproducts.

Hazard Identification & Safety Assessment (E-E-A-T)

Chemical Risk Profile

This compound belongs to a class of halogenated heteroaromatics. While specific SDS data for this exact isomer may be limited in public databases, its structural analogs (e.g., 2-chloropyrimidine, nitrophenyl derivatives) dictate the following safety baseline:

Hazard CategoryGHS Classification (Estimated)Mechanistic Insight
Acute Toxicity Category 4 (Oral/Dermal/Inhalation)Pyrimidine derivatives often interfere with nucleic acid synthesis or metabolic pathways.
Skin/Eye Irritation Category 2 / 2AThe C-Cl bond is electrophilic; contact with moisture on skin/eyes can generate HCl via hydrolysis.
Reactivity Thermal InstabilityThe nitro group (

) adds oxygen balance, increasing decomposition energy. Avoid heating without solvent.
Environmental Aquatic Acute 1 (Likely)Halogenated aromatics are persistent and toxic to aquatic life.
Expert Insight: The "Why" Behind the Protocol
  • Why Incineration? The nitro group renders the molecule energetic. Standard chemical neutralization (e.g., oxidation) can be unpredictable. High-temperature incineration (

    
    ) ensures complete mineralization of the nitro group into 
    
    
    
    and
    
    
    , while the chlorine is captured as salts.
  • Why Segregation? You must isolate this waste from strong bases (which can trigger rapid hydrolysis or nucleophilic aromatic substitution, generating heat) and reducing agents (which can react violently with the nitro group).

Step-by-Step Disposal Protocol

Waste Segregation & Packaging
  • Container Selection: Use a High-Density Polyethylene (HDPE) or Amber Glass container. Avoid metal containers due to potential corrosion from trace HCl formation.

  • Liquid Waste (Mother Liquors): If the compound is in solution (e.g., DCM, Ethyl Acetate), segregate into "Halogenated Organic Solvents."

  • Solid Waste: Place solid residues or contaminated weighing boats into a wide-mouth jar labeled "Solid Hazardous Waste - Toxic."

Labeling Requirements

Every container must be labeled immediately upon the first addition of waste.

  • Chemical Name: 2-Chloro-4-(3-nitrophenyl)pyrimidine

  • Hazard Checkboxes: [x] Toxic, [x] Irritant

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation (2-Chloro-4-(3-nitrophenyl)pyrimidine) StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SegregationSolid Segregate: Solid Toxic Waste (No Oxidizers) Solid->SegregationSolid SegregationLiquid Segregate: Halogenated Solvents (Check pH) Liquid->SegregationLiquid Container Container: HDPE or Amber Glass (Tight Seal) SegregationSolid->Container SegregationLiquid->Container Label Label: 'Hazardous Waste - Toxic' List Components Container->Label Storage Store in Satellite Accumulation Area (Secondary Containment) Label->Storage Pickup EHS / Contractor Pickup (Incineration) Storage->Pickup

Caption: Figure 1. Logical decision tree for the safe segregation and packaging of 2-Chloro-4-(3-nitrophenyl)pyrimidine waste.

Emergency Spill Response Procedures

In the event of a spill, immediate containment is critical to prevent aerosolization of the toxic powder.

Personal Protective Equipment (PPE) Matrix
Protection LevelItemSpecification
Respiratory N95 or P100 RespiratorMandatory if powder is loose/dusty.
Dermal Gloves (Double Layer)Inner: Nitrile (4 mil) / Outer: Nitrile (8 mil) or Laminate.
Ocular Chemical GogglesSafety glasses are insufficient for powder spills.
Body Lab Coat + ApronTyvek sleeves recommended for large spills.
Spill Cleanup Protocol
  • Evacuate & Isolate: Clear the immediate area (15 ft radius). Post "Do Not Enter" signage.

  • Dampen: Gently mist the spilled powder with an inert solvent (e.g., PEG-400 or mineral oil) or water (if compatible with surroundings) to suppress dust. Do not use acetone (flammability risk).

  • Collect: Use a plastic scoop or dustpan. Do not use a brush that might generate static or disperse dust.

  • Decontaminate: Wipe the surface with a soap/water solution, followed by a water rinse. Collect all wipes as hazardous waste.

Spill Response Visualization

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard Spill->Assess PPE Don PPE: Double Nitrile, Goggles, N95 Assess->PPE Contain Dampen Powder (Prevent Dust) PPE->Contain Clean Scoop into Waste Container Contain->Clean Decon Wash Surface (Soap/Water) Clean->Decon Report Report to EHS Decon->Report

Caption: Figure 2.[1][2] Step-by-step workflow for managing a solid spill of 2-Chloro-4-(3-nitrophenyl)pyrimidine.

References & Regulatory Grounding

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-Chloropyrimidine. Retrieved from (Analogous compound data used for hazard extrapolation).

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from .

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.

  • PubChem. (2023). Compound Summary: 2-Chloro-4-nitrophenyl derivatives. Retrieved from .

Disclaimer: The procedures outlined above are based on the chemical class properties of halogenated nitro-pyrimidines. Always consult your institution's specific Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) from your chemical supplier before handling.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.